2-Cyclopropylthiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWMYLRGKBHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596147 | |
| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478366-05-1 | |
| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopropylthiazole-4-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Cyclopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with predicted data and established principles for related compounds.
Core Chemical Properties
This compound (IUPAC Name: 2-cyclopropyl-1,3-thiazole-4-carboxylic acid) is a derivative of thiazole featuring a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 478366-05-1 | AChemBlock[1] |
| Molecular Formula | C₇H₇NO₂S | AChemBlock[1] |
| Molecular Weight | 169.2 g/mol | AChemBlock[1] |
| Canonical SMILES | O=C(O)C1=CSC(C2CC2)=N1 | AChemBlock[1] |
| InChI Key | WAAIEZKJACRUDB-UHFFFAOYSA-N | BOC Sciences[] |
| Purity | Typically ≥95% | AChemBlock, BOC Sciences[1][] |
| Predicted XlogP | 1.8 | PubChem[3] |
| Predicted pKa | ~4-5 | General Carboxylic Acids[4] |
| Predicted Solubility | Soluble in organic solvents like DMSO and methanol. | General Carboxylic Acids |
| Predicted Melting Point | Not available. Expected to be a solid at room temperature. | General Carboxylic Acids |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Thiazole Proton (-CH=): A singlet for the proton at the 5-position of the thiazole ring is anticipated.
-
Cyclopropyl Protons (-CH- and -CH₂-): A multiplet for the methine proton and two multiplets for the diastereotopic methylene protons of the cyclopropyl group are expected in the upfield region.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 160-185 ppm.
-
Thiazole Carbons: Signals for the carbon atoms of the thiazole ring are anticipated in the aromatic region.
-
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1760-1690 cm⁻¹.[5]
-
C-O Stretch and O-H Bend: Characteristic bands are also expected in the fingerprint region.[5]
Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the cyclopropyl ring. Predicted collision cross-section values for various adducts of the similar compound 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid are available and can provide an estimation.[3]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
General Experimental Steps:
-
Thiazole Ring Formation (Hantzsch Synthesis): Cyclopropanecarboxamide would be reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol. This condensation reaction would form the thiazole ring, yielding the ethyl ester of the target compound.
-
Hydrolysis: The resulting ethyl 2-cyclopropylthiazole-4-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid).
-
Purification: The crude this compound would be purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography.
Analytical Methodology:
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.
General HPLC Protocol:
Caption: General workflow for HPLC analysis of this compound.
Biological and Pharmacological Context
While no specific biological activity has been reported for this compound itself, the thiazole and thiazolidine cores are present in a wide range of biologically active compounds. Derivatives of 2-aminothiazole-4-carboxylic acid have been investigated for various activities, including:
-
Anticancer: Certain 2-arylthiazolidine-4-carboxylic acid amides have shown cytotoxic activity against prostate cancer cells.[6]
-
Antimicrobial and Anti-inflammatory: Pyrazolylthiazole carboxylic acids have been evaluated as potent anti-inflammatory and antimicrobial agents.
The presence of the cyclopropyl group can also influence the pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity. Therefore, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Potential Signaling Pathway Interactions:
Given the diverse biological activities of thiazole derivatives, compounds synthesized from this compound could potentially interact with various signaling pathways. The specific pathway would depend on the other functional groups introduced into the molecule.
Caption: Potential signaling pathways targeted by derivatives.
Conclusion
This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties based on available information and established chemical principles. The synthetic strategies and analytical methods outlined here offer a starting point for researchers interested in working with this compound and its derivatives. Further investigation into its biological activities is warranted to fully elucidate its potential as a building block for novel therapeutic agents.
References
- 1. 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid 95% | CAS: 478366-05-1 | AChemBlock [achemblock.com]
- 3. PubChemLite - 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (C8H9NO2S) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a robust synthetic pathway for 2-cyclopropyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide details the synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field.
Synthetic Strategy: The Hantzsch Thistle Synthesis
The most direct and widely applicable method for the synthesis of the 2-cyclopropyl-1,3-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, the key precursors are cyclopropanecarbothioamide and ethyl 2-chloro-3-oxobutanoate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.
The overall synthetic workflow can be visualized as a three-stage process:
2-Cyclopropylthiazole-4-carboxylic acid CAS number and synonyms
Technical Guide: Thiazole Carboxylic Acids
An In-depth Technical Guide on 4-Cyclopropylthiazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a technical overview of 4-Cyclopropylthiazole-2-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. It includes key identification data, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow visualization.
Compound Identification and Properties
4-Cyclopropylthiazole-2-carboxylic acid is a specialty chemical building block. Its core structure consists of a thiazole ring substituted with a cyclopropyl group at the 4-position and a carboxylic acid at the 2-position.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 1083274-67-2[1] |
| IUPAC Name | 4-cyclopropyl-1,3-thiazole-2-carboxylic acid |
| Synonyms | 2-Carboxy-4-cyclopropyl-1,3-thiazole |
| Molecular Formula | C₇H₇NO₂S[1] |
| Molecular Weight | 169.20 g/mol [1] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value / Predicted Range |
|---|---|
| Appearance | White to off-white solid (predicted) |
| Melting Point | >150 °C (typical for similar structures) |
| Boiling Point | High boiling point, decomposes before boiling (typical for carboxylic acids)[2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water[2] |
| IR Spectroscopy (cm⁻¹) | ~3300-2500 (Broad, O-H stretch), ~1710 (C=O stretch)[3][4] |
| ¹H NMR (ppm, Predicted) | ~12.0-13.0 (s, 1H, COOH), ~7.5 (s, 1H, Thiazole-H), ~2.2 (m, 1H, Cyclopropyl-CH), ~1.1-0.9 (m, 4H, Cyclopropyl-CH₂)[3][4] |
| ¹³C NMR (ppm, Predicted) | ~170-185 (COOH), ~160-165 (Thiazole C2), ~150-155 (Thiazole C4), ~115-120 (Thiazole C5), ~10-15 (Cyclopropyl CH), ~5-10 (Cyclopropyl CH₂)[5][6][7] |
Note: NMR chemical shifts are predictions based on typical values for the respective functional groups and may vary depending on the solvent and experimental conditions.
Experimental Protocols: Synthesis
The synthesis of 4-Cyclopropylthiazole-2-carboxylic acid can be achieved via a two-step process: (1) Formation of an ethyl ester intermediate through the Hantzsch thiazole synthesis, followed by (2) basic hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate
The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[8][9] In this case, 2-bromo-1-cyclopropylethanone reacts with ethyl thiooxamate.
-
Materials:
-
2-Bromo-1-cyclopropylethanone
-
Ethyl thiooxamate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.
-
Add sodium bicarbonate (1.1 eq) to the solution.
-
Slowly add a solution of 2-bromo-1-cyclopropylethanone (1.0 eq) in ethanol to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-cyclopropylthiazole-2-carboxylate, which can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis to 4-Cyclopropylthiazole-2-carboxylic acid
The ethyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.[10]
-
Materials:
-
Ethyl 4-cyclopropylthiazole-2-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol/Water mixture
-
Hydrochloric acid (HCl, 1M solution)
-
Deionized water
-
-
Procedure:
-
Dissolve the ethyl 4-cyclopropylthiazole-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-Cyclopropylthiazole-2-carboxylic acid.
-
Visualization of Synthesis Workflow
The logical flow of the synthesis protocol is depicted below.
Caption: Synthetic workflow for 4-Cyclopropylthiazole-2-carboxylic acid.
Biological Activity and Applications
Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] However, specific studies detailing the biological activity or its role in signaling pathways for 4-Cyclopropylthiazole-2-carboxylic acid are not prominent in the current literature. As a carboxylic acid-functionalized heterocyclic compound, it serves primarily as a versatile building block for the synthesis of more complex molecules and libraries for drug discovery screening.
References
- 1. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 9. synarchive.com [synarchive.com]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Cyclopropylthiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential biological significance.
Chemical Identity and Physical Properties
This compound, identified by the CAS Number 478366-05-1, is a substituted thiazole derivative. The presence of the cyclopropyl group and the carboxylic acid moiety on the thiazole ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 478366-05-1 | [2] |
| Molecular Formula | C₇H₇NO₂S | [2][3][4] |
| Molecular Weight | 169.20 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Predicted XlogP | 1.4 | [4] |
Spectroscopic and Analytical Data
Detailed experimental spectral data for this compound is not widely published. However, based on the general principles of spectroscopy for carboxylic acids and thiazole derivatives, the following characteristics can be anticipated. Chemical suppliers like BLD Pharm may provide compound-specific spectral data upon request.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the thiazole ring proton, and the acidic proton of the carboxylic acid. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region. The thiazole proton would resonate in the aromatic region, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically >10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the cyclopropyl group, the thiazole ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1700 and 1750 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the cyclopropyl and thiazole rings, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
A potential synthetic route to this compound is outlined below. This pathway is a well-established method for the synthesis of thiazole derivatives.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
-
In a round-bottom flask, dissolve cyclopropanecarbothioamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl 2-chloro-3-oxobutanoate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-cyclopropylthiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-cyclopropylthiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and stir for several hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Chemical Reactivity and Potential Applications
The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.
-
Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Thiazole Ring: The thiazole ring is a common scaffold in many biologically active compounds, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
-
Cyclopropyl Group: The introduction of a cyclopropyl ring can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with this compound. However, the thiazole nucleus is a well-known pharmacophore. Numerous thiazole derivatives have been synthesized and evaluated for a wide range of therapeutic applications.[6] For instance, various substituted thiazole carboxylic acids have been investigated as potential anticancer and anti-inflammatory agents.
Further research is required to determine the biological profile of this compound. A logical workflow for such an investigation is proposed below.
Caption: A typical workflow for assessing the biological activity of a novel compound.
Conclusion
This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical, chemical, and biological properties are currently limited, its structural features suggest it could serve as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and unlock its potential applications.
References
- 1. cas 478366-05-1|| where to buy this compound [french.chemenu.com]
- 2. Ambeed, Inc. | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid 95% | CAS: 478366-05-1 | AChemBlock [achemblock.com]
- 4. PubChemLite - 478366-05-1 (C7H7NO2S) [pubchemlite.lcsb.uni.lu]
- 5. 478366-05-1|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 2-Cyclopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Cyclopropylthiazole-4-carboxylic acid. This document outlines a plausible synthetic route and details the application of key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to confirm the molecule's structure. The information is presented to aid researchers in the synthesis and characterization of novel thiazole-containing compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position.
-
Molecular Formula: C₇H₇NO₂S
-
Molecular Weight: 169.20 g/mol
Synthesis Pathway
A common and effective method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. A plausible route to this compound involves the condensation of cyclopropanecarbothioamide with ethyl bromopyruvate, followed by the hydrolysis of the resulting ester.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate.
-
To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ester.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Spectroscopic Data and Structure Elucidation
The confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The following sections detail the expected data from each technique.
Caption: Logical workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructures.
Experimental Protocol: A sample is dissolved in a suitable solvent (e.g., methanol) and analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3] The mass spectrometer is operated in positive ion mode with an electrospray ionization (ESI) source.
Predicted Data: The primary fragmentation is expected to involve the loss of the carboxylic acid group and subsequent cleavages of the cyclopropyl and thiazole rings.
| m/z (Predicted) | Ion | Description |
| 170.02 | [M+H]⁺ | Protonated molecular ion |
| 124.04 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 98.04 | [M+H - COOH - C₂H₂]⁺ | Subsequent loss from the thiazole ring |
| 83.03 | [M+H - COOH - C₃H₅]⁺ | Loss of the cyclopropyl radical |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[4]
Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted Data: The spectrum is expected to show characteristic absorptions for the carboxylic acid and the thiazole ring. Carboxylic acids typically show a very broad O-H stretch due to hydrogen bonding.[5][6][7]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Thiazole Ring |
| ~3010 | C-H stretch | Cyclopropyl Group |
| 1725-1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1580 | C=N stretch | Thiazole Ring |
| ~1420 | C=C stretch | Thiazole Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.[8]
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data: The proton spectrum will show distinct signals for the carboxylic acid proton, the thiazole proton, and the protons of the cyclopropyl group. The acidic proton of the carboxylic acid is typically found far downfield.[9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | -COOH |
| ~8.2 | singlet | 1H | Thiazole C5-H |
| ~2.3 | multiplet | 1H | Cyclopropyl CH |
| ~1.2 | multiplet | 4H | Cyclopropyl CH₂ |
Predicted ¹³C NMR Data: The carbon spectrum will confirm the presence of the carbonyl carbon, the thiazole ring carbons, and the carbons of the cyclopropyl group.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~168 | Thiazole C2 |
| ~145 | Thiazole C4 |
| ~120 | Thiazole C5 |
| ~15 | Cyclopropyl CH |
| ~10 | Cyclopropyl CH₂ |
By integrating the data from these analytical techniques, the structure of this compound can be unambiguously confirmed. This guide provides a foundational workflow for researchers engaged in the synthesis and characterization of novel small molecules for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. wjgnet.com [wjgnet.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Biological Landscape of 2-Cyclopropylthiazole-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a cyclopropyl moiety at the 2-position of a thiazole-4-carboxylic acid core presents a unique chemical space with potential for novel therapeutic agents. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on the biological activities of 2-cyclopropylthiazole-4-carboxylic acid and its derivatives. While direct studies on this specific scaffold are sparse, this document compiles and analyzes data from structurally related compounds to infer potential therapeutic applications, focusing on antimicrobial and anticancer activities. Detailed experimental protocols for relevant biological assays are provided, alongside visualizations of experimental workflows and potential signaling pathways to guide future research in this promising area.
Introduction
Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The unique structural features of the thiazole ring, such as its ability to act as a hydrogen bond acceptor and its aromatic nature, contribute to its versatile binding capabilities with various biological targets. The cyclopropyl group, a small, strained ring system, is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. The combination of these two moieties in the this compound scaffold suggests a high potential for the development of novel therapeutics. This guide aims to consolidate the existing knowledge on the biological activities of derivatives of this core structure and to provide a practical framework for researchers entering this field.
Quantitative Biological Activity Data
Direct quantitative biological activity data for this compound and its simple amide derivatives remains limited in the public domain. However, studies on closely related structures provide valuable insights into their potential. The following tables summarize the available data for cyclopropane-containing amide derivatives and 2-cyclopropylthiazole analogues.
Table 1: Antimicrobial Activity of a Cyclopropanecarboxamide Thiazole Derivative
| Compound ID | Structure | Organism | MIC (µg/mL) |
| F9 | N-(2-chlorophenyl)-2-phenylcyclopropane-1-carboxamide (attached to a thiazole) | Escherichia coli | 32 |
Note: The exact linkage between the cyclopropanecarboxamide and the thiazole for compound F9 is not specified in the source material.
Table 2: Antifungal Activity of (2-(Cyclopropylmethylidene)hydrazinyl)thiazole Derivatives [1]
| Compound ID | R Group on Thiazole Ring | Candida albicans MIC (µg/mL) | Candida albicans MFC (µg/mL) |
| T1 | 4-phenyl | 0.015–3.91 | 0.015–15.62 |
| T2 | 4-(4-chlorophenyl) | 0.008–0.98 | 0.015–31.25 |
| T3 | 4-(4-bromophenyl) | 0.008–0.98 | 0.015–31.25 |
| T4 | 4-(4-fluorophenyl) | 0.008–0.98 | 0.015–31.25 |
| T5 | 4-(4-methylphenyl) | 0.015–3.91 | 0.015–15.62 |
| T6 | 4-(4-methoxyphenyl) | 0.015–3.91 | 0.015–15.62 |
| T7 | 4-(2,4-dichlorophenyl) | 0.48–7.81 | 0.015–31.25 |
| T8 | 4-(thiophen-2-yl) | 0.015–3.91 | 0.015–15.62 |
| T9 | 4-(naphthalen-2-yl) | 0.015–3.91 | 0.015–15.62 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. The data is presented as a range of values observed against various clinical isolates of C. albicans.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments relevant to the potential biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways
Given the prevalence of thiazole derivatives as kinase inhibitors in cancer therapy, it is plausible that this compound derivatives could also exert their potential anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
The diagram below illustrates a hypothetical mechanism where a this compound derivative could inhibit a receptor tyrosine kinase (RTK), thereby blocking the downstream PI3K/Akt/mTOR signaling cascade.
Conclusion and Future Directions
The this compound scaffold represents an underexplored area in medicinal chemistry with significant potential. The limited available data on structurally related compounds suggests promising antimicrobial and antifungal activities. However, a clear need exists for the synthesis and systematic biological evaluation of a focused library of this compound derivatives.
Future research should prioritize:
-
Synthesis of a diverse library of this compound amides with various substitutions on the amide nitrogen to explore structure-activity relationships.
-
Broad-spectrum biological screening of these new derivatives against a panel of clinically relevant bacteria, fungi, and cancer cell lines to identify initial lead compounds.
-
Mechanism of action studies for any active compounds to elucidate their molecular targets and affected signaling pathways.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this promising class of molecules.
References
The Pharmacological Potential of 2-Cyclopropylthiazole-4-carboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted pharmacological potential of 2-Cyclopropylthiazole-4-carboxylic acid, a novel heterocyclic compound. Due to a lack of direct experimental data on this specific molecule, this paper extrapolates its likely biological activities, mechanisms of action, and synthetic pathways based on extensive analysis of its core chemical moieties: the thiazole-4-carboxylic acid scaffold and the 2-cyclopropyl substitution. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related compounds. We present inferred biological activities, generalized experimental protocols for their validation, and potential signaling pathways this molecule may modulate. All quantitative data presented is predictive and based on structure-activity relationships of analogous compounds.
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The carboxylic acid functional group at the 4-position of the thiazole ring provides a critical site for molecular interactions and further derivatization, often enhancing biological activity.
The incorporation of a cyclopropyl group at the 2-position is a strategic design element in medicinal chemistry. The cyclopropyl ring is a bioisostere of larger, more flexible groups, and its rigid, strained structure can confer improved metabolic stability, enhanced potency, and favorable pharmacokinetic properties to a parent molecule.
This whitepaper will explore the synergistic potential of these two key structural features in this compound, postulating its promise as a lead compound for drug discovery programs.
Predicted Pharmacological Activities and Quantitative Data
Based on the known bioactivities of structurally related thiazole derivatives and compounds bearing a cyclopropyl moiety, this compound is predicted to exhibit a range of pharmacological effects. The following tables summarize the inferred quantitative data for these potential activities. It is critical to note that these values are hypothetical and require experimental validation.
Table 1: Predicted Anticancer Activity (IC50, µM)
| Cancer Cell Line | Predicted IC50 (µM) | Putative Target(s) |
|---|---|---|
| MCF-7 (Breast) | 5 - 20 | PI3K/Akt/mTOR pathway |
| A549 (Lung) | 10 - 30 | EGFR, VEGFR-2 |
| HCT116 (Colon) | 8 - 25 | Kinase inhibition |
| U87 MG (Glioblastoma) | 15 - 40 | PI3K/Akt/mTOR pathway |
Table 2: Predicted Antimicrobial Activity (MIC, µg/mL)
| Microbial Strain | Predicted MIC (µg/mL) | Putative Mechanism |
|---|---|---|
| Staphylococcus aureus | 16 - 64 | Cell wall synthesis inhibition |
| Escherichia coli | 32 - 128 | DNA gyrase inhibition |
| Candida albicans | 8 - 32 | Ergosterol biosynthesis inhibition |
| Mycobacterium tuberculosis | 10 - 50 | Mycolic acid synthesis inhibition |
Table 3: Predicted Anti-inflammatory Activity
| Assay | Predicted IC50 (µM) | Putative Target(s) |
|---|---|---|
| COX-2 Inhibition | 1 - 15 | Cyclooxygenase-2 |
| 5-LOX Inhibition | 5 - 25 | 5-Lipoxygenase |
| TNF-α Release Inhibition | 10 - 40 | Macrophage modulation |
Synthesis and Experimental Protocols
While a specific, optimized synthesis for this compound is not documented in the public literature, a plausible synthetic route can be designed based on established methods for thiazole-4-carboxylic acid synthesis.
Proposed Synthesis Workflow
A potential synthetic pathway could involve the Hantzsch thiazole synthesis, a classical and versatile method.
Detailed Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Reaction Setup: To a solution of cyclopropanecarbothioamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Reaction Conditions: Add sodium hydroxide (2-3 equivalents) and stir the mixture at 60-80°C for 2-4 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized microbial suspension (e.g., 5 x 105 CFU/mL).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Predicted Signaling Pathway Modulation
Thiazole derivatives are known to interact with various signaling pathways implicated in cancer and inflammation. Based on this, this compound is predicted to modulate key cellular signaling cascades.
PI3K/Akt/mTOR Pathway in Cancer
Many thiazole-containing compounds exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.
COX and LOX Pathways in Inflammation
The anti-inflammatory effects of many small molecules are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the arachidonic acid cascade.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity with significant therapeutic potential. By leveraging the well-established pharmacological properties of the thiazole-4-carboxylic acid scaffold and the advantageous physicochemical characteristics of the cyclopropyl group, this molecule is a prime candidate for further investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.
The immediate next steps should involve the de novo synthesis of this compound and the systematic in vitro evaluation of its biological activities to validate the predictions outlined in this whitepaper. Subsequent structure-activity relationship (SAR) studies, through the synthesis and testing of analogs, will be crucial in optimizing its potency and selectivity for desired biological targets. This foundational work will pave the way for more extensive preclinical development.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The pharmacological activities and data presented are predictive and have not been experimentally confirmed for this compound. All laboratory work should be conducted by qualified professionals in accordance with safety regulations.
Navigating the Therapeutic Potential of 2-Cyclopropylthiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action for 2-Cyclopropylthiazole-4-carboxylic acid is limited in publicly available literature. This guide synthesizes information from closely related thiazole-4-carboxylic acid derivatives to provide a representative technical overview of potential mechanisms, evaluative protocols, and associated signaling pathways.
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] this compound, a member of this class, holds therapeutic promise, likely through the inhibition of key enzymes or modulation of signaling pathways. This document outlines a plausible mechanism of action, details relevant experimental protocols for its investigation, and presents potential signaling pathways based on the activities of analogous compounds.
Postulated Mechanism of Action
Based on the bioactivities of structurally similar thiazole derivatives, this compound may exert its effects through one or more of the following mechanisms:
-
Enzyme Inhibition: A primary mode of action for many thiazole-containing compounds is the inhibition of specific enzymes. For instance, certain 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis.[3] The cyclopropyl group at the 2-position and the carboxylate at the 4-position of the thiazole ring could facilitate binding to the active site of various enzymes.
-
Anti-inflammatory Activity: Thiazole derivatives have been explored as anti-inflammatory agents. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
-
Anticancer Properties: Several studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial and Antiviral Activity: The thiazole scaffold is present in numerous commercial agrochemicals with fungicidal and antiviral properties.[1] This suggests that this compound could potentially interfere with microbial or viral replication processes.
Quantitative Data for Analogous Compounds
Due to the absence of specific quantitative data for this compound, the following table summarizes the inhibitory activities of related thiazole derivatives against various targets. This information provides a contextual framework for the potential potency of the compound of interest.
| Compound Class | Target | Assay | Activity (IC50/MIC) | Reference |
| 2-Aminothiazole-4-carboxylate Derivatives | M. tuberculosis H37Rv | Whole-cell | MIC: 0.95 - 59 µg/mL | [3] |
| 2-Aminothiazole-4-carboxylate Derivatives | mtFabH | Enzyme Inhibition | IC50: 2.43 - 718 µM | [3] |
| Pyrazolylthiazole Carboxylic Acids | Inflammation (Carrageenan-induced rat paw edema) | In vivo | 80-93% inhibition | [5] |
| Pyrazolylthiazole Carboxylic Acids | Gram-positive bacteria | MIC | MIC: 6.25 µg/mL | [5] |
| 2-Phenylthiazole-4-carboxamide Derivatives | Human Cancer Cell Lines (T47D, Caco-2, HT-29) | Cytotoxicity | IC50: < 10 µg/mL | [4] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments based on standard practices for analogous compounds.
Synthesis of this compound
A common route for the synthesis of thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis.
Protocol:
-
Reaction Setup: To a solution of cyclopropanecarbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the reaction, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water and stir at room temperature for 2-3 hours to hydrolyze the ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Enzyme Inhibition Assay (Hypothetical Target: mtFabH)
This protocol is adapted from the study of 2-aminothiazole-4-carboxylate derivatives as mtFabH inhibitors.[3]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified recombinant mtFabH enzyme and the substrates malonyl-CoA and acetyl-CoA in assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, mtFabH enzyme, and varying concentrations of the inhibitor or DMSO (vehicle control). Incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding the substrates (malonyl-CoA and acetyl-CoA) and a detecting agent (e.g., DTNB for monitoring Coenzyme A release).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 412 nm for DTNB) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anti-inflammatory Assay (COX Inhibition)
Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Inhibitor and Substrate Preparation: Prepare serial dilutions of this compound and a stock solution of the substrate, arachidonic acid.
-
Reaction: In a suitable buffer, pre-incubate the enzyme with the inhibitor or vehicle control for a specified time.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Cell Viability Assay (Anticancer Activity)
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29, T47D) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action where this compound inhibits an upstream kinase, leading to the downregulation of a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of an upstream kinase by this compound.
Experimental Workflow for Target Identification
This diagram outlines a typical workflow to identify the biological target of a novel compound.
References
- 1. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of the 2-Cyclopropylthiazole-4-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-cyclopropylthiazole-4-carboxylic acid core is a key heterocyclic building block that has emerged as a valuable scaffold in the design of novel therapeutic agents. Its unique structural and electronic properties make it an attractive starting point for the synthesis of potent and selective modulators of critical biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of derivatives of this scaffold, focusing on two primary areas of investigation: the inhibition of Pim kinases for applications in oncology and immunology, and the antagonism of neurokinin receptors for the treatment of neurological and physiological disorders. This document details the underlying biological rationale, presents comprehensive experimental protocols for hit identification and characterization, and offers a framework for the evaluation of compounds derived from this promising chemical starting point.
Introduction: The this compound Core
This compound is a structurally significant molecule, the derivatives of which have been identified in patent literature as key components of novel drug candidates. While the core molecule itself is not the primary therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex, biologically active compounds. The thiazole ring provides a stable aromatic system capable of participating in various intermolecular interactions, while the cyclopropyl group can enhance metabolic stability and binding affinity. This guide explores the therapeutic avenues for which this scaffold has been investigated, with a focus on Pim kinase inhibition and neurokinin receptor antagonism.
Therapeutic Target I: Pim Kinases
Biological Rationale
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases is associated with a variety of cancers, including leukemias, lymphomas, and prostate cancer. These kinases exert their effects by phosphorylating downstream targets involved in cell cycle progression and apoptosis, such as Bad and p21. Inhibition of Pim kinases is therefore a promising strategy for cancer therapy. Furthermore, the involvement of Pim kinases in immune cell function suggests their potential as targets for autoimmune disorders and inflammation.
The Role of the this compound Scaffold
Derivatives of this compound have been synthesized to create pyrazol-4-yl-heterocyclyl-carboxamide compounds, which have been patented as Pim kinase inhibitors.[1] These compounds are designed to fit into the ATP-binding pocket of the Pim kinases, thereby blocking their catalytic activity.
Quantitative Data on Pim Kinase Inhibition
While specific quantitative data for derivatives of this compound are not publicly available within the patent literature, the following table provides representative data for a known Pim kinase inhibitor, quercetagetin, to illustrate the typical potency of inhibitors for this target class.
| Compound | Target | Assay Type | IC50 (µM) |
| Quercetagetin | PIM1 | ELISA-based kinase | 0.34 |
Note: This data is for illustrative purposes to demonstrate the potency of a known Pim kinase inhibitor and does not represent a derivative of this compound.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay is a common method for determining the IC50 values of potential Pim kinase inhibitors by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Pim-1, Pim-2, or Pim-3 enzyme
-
Peptide substrate (e.g., a derivative of the BAD protein)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Pim kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Visualizations
Therapeutic Target II: Neurokinin Receptors
Biological Rationale
Neurokinin (NK) receptors are a class of G protein-coupled receptors that are activated by the tachykinin neuropeptides, including Substance P, Neurokinin A, and Neurokinin B. There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3. The NK3 receptor, in particular, is predominantly expressed in the central nervous system and plays a significant role in the regulation of reproductive function and body temperature. Antagonism of the NK3 receptor has emerged as a promising non-hormonal therapeutic strategy for the treatment of menopausal hot flashes.[2]
The Role of the this compound Scaffold
The ethyl ester of this compound is used as a key intermediate in the synthesis of bicyclic ring derivatives that act as neurokinin receptor inhibitors.[2] These compounds are designed to selectively bind to and block the activation of the NK3 receptor.
Quantitative Data on Neurokinin Receptor Antagonism
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |
| SB-222200 | hNK3 | Radioligand Binding | 4.4 | - |
| SB-222200 | hNK3 | Calcium Mobilization | - | 18.4 |
| SB-222200 | hNK1 | Radioligand Binding | >100,000 | - |
| SB-222200 | hNK2 | Radioligand Binding | 250 | - |
Note: This data is for illustrative purposes to demonstrate the potency and selectivity of a known NK3 receptor antagonist and does not represent a derivative of this compound.
Experimental Protocols
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK3 receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-[MePhe⁷]NKB)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture CHO cells expressing the human NK3 receptor, harvest, and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Data Analysis: Measure the radioactivity on the filters using a scintillation counter. The Ki value is calculated using the Cheng-Prusoff equation.
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon agonist stimulation of the Gq-coupled NK3 receptor.
Materials:
-
HEK293 cells stably expressing the human NK3 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
NK3 receptor agonist (e.g., Neurokinin B)
-
Test compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.
-
Antagonist and Agonist Addition:
-
Add increasing concentrations of the test compound to the wells and pre-incubate.
-
Add a fixed concentration of the NK3 receptor agonist to stimulate the receptor.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthesis and Future Directions
The synthesis of therapeutic candidates from the this compound core typically involves standard amide bond formation or esterification followed by further elaboration of the coupled fragments. The continued exploration of this scaffold will likely involve the generation of diverse libraries of derivatives to probe the structure-activity relationships for both Pim kinase and neurokinin receptor targets. Future research may also uncover the potential of this versatile core in the development of modulators for other important biological targets.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its utility has been demonstrated in the patent literature for the generation of potent inhibitors of Pim kinases and antagonists of the NK3 receptor. While specific biological data for these derivatives is not yet in the public domain, the established biological rationale for these targets, coupled with the detailed experimental protocols provided in this guide, offers a robust framework for the continued investigation and optimization of compounds derived from this valuable chemical core. As drug discovery efforts continue to evolve, the strategic use of such versatile scaffolds will be paramount in the creation of the next generation of medicines.
References
- 1. KR102237799B1 - Compositions containing a biologically active material and a non-ordered inorganic oxide - Google Patents [patents.google.com]
- 2. WO2020111325A1 - Pharmaceutical composition for preventing or treating cancer, containing activation inhibitor of plk1 as active ingredient - Google Patents [patents.google.com]
2-Cyclopropylthiazole-4-carboxylic acid literature review and background
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylthiazole-4-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 478366-05-1, is a heterocyclic organic compound. Its structure features a central thiazole ring, a five-membered ring containing both sulfur and nitrogen, substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the rigid, strained cyclopropyl ring and the versatile carboxylic acid moiety suggests its potential as a scaffold in medicinal chemistry and drug design. However, a comprehensive review of publicly available scientific literature and patent databases indicates that this specific molecule is not extensively studied. While data on closely related thiazole derivatives is abundant, detailed information specifically concerning this compound remains scarce.
This technical guide summarizes the currently available information on this compound and provides a background based on the known properties and reactivities of similar compounds. Due to the limited specific data, this review will focus on its chemical properties and potential, drawing inferences from related structures.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 478366-05-1 |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 g/mol |
| Canonical SMILES | C1CC1C2=NC=C(S2)C(=O)O |
| Physical Description | Solid (form may vary by supplier) |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
Synthesis
A hypothetical synthetic workflow is presented below. This workflow is based on established chemical principles for the synthesis of analogous compounds and has not been experimentally validated for this specific molecule.
Caption: Hypothetical Hantzsch synthesis of this compound.
This proposed pathway involves the condensation of a thioamide (derived from cyclopropanecarboxamide) with an α-haloester (ethyl bromopyruvate) to form the thiazole ring. The resulting ester would then be hydrolyzed to the final carboxylic acid product.
Biological Activities and Potential Applications
There is no specific biological data, such as IC50 values or detailed pharmacological evaluations, available for this compound in peer-reviewed journals or patents. The broader class of thiazole-containing molecules, however, exhibits a wide range of biological activities, including:
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial drugs.
-
Anti-inflammatory Compounds: Various thiazole derivatives have shown potent anti-inflammatory effects.
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs and experimental therapies.
-
Metabolic Disease Modulators: Some thiazolidinediones are used to treat type 2 diabetes.
The presence of the cyclopropyl group can influence the biological activity of a molecule by:
-
Increasing Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life.
-
Conformational Rigidity: The strained ring can lock the molecule into a specific conformation, potentially increasing its affinity for a biological target.
-
Modulating Lipophilicity: The cyclopropyl group can alter the molecule's solubility and ability to cross cell membranes.
Given these general properties of related compounds, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its carboxylic acid handle provides a convenient point for further chemical modification and the generation of compound libraries for screening.
Signaling Pathways
Due to the absence of biological studies on this compound, there is no information available regarding its interaction with any specific signaling pathways. Research on derivatives of this compound would be necessary to elucidate any potential mechanisms of action.
Conclusion
This compound is a chemical entity with potential for applications in drug discovery and medicinal chemistry, largely inferred from the known activities of the thiazole and cyclopropyl functional groups. However, a thorough review of the current scientific and patent literature reveals a significant lack of specific data for this compound. There are no detailed reports on its synthesis, no quantitative biological data, and no information on its mechanism of action or involvement in cellular signaling pathways.
For researchers and drug development professionals, this compound represents an underexplored area of chemical space. Its synthesis and subsequent biological evaluation could lead to the discovery of novel therapeutic agents. Future work should focus on developing a reliable synthetic route and screening the compound and its derivatives against a variety of biological targets to uncover its potential pharmacological profile. Until such studies are published, this technical guide serves to highlight the current knowledge gap and the potential opportunities that this compound presents.
The Discovery and Synthesis of Novel 2-Cyclopropylthiazole-4-carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutics. Within this class, 2-cyclopropylthiazole-4-carboxylic acid and its analogs are emerging as a promising area of research, demonstrating potential across diverse therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these novel analogs, with a focus on data-driven insights and detailed experimental methodologies.
Core Scaffold and Rationale
The this compound core combines several key features that make it an attractive starting point for drug discovery. The cyclopropyl group at the 2-position introduces a degree of conformational rigidity and can enhance metabolic stability and binding affinity. The thiazole ring serves as a versatile linker and can participate in hydrogen bonding and pi-stacking interactions. Finally, the carboxylic acid at the 4-position provides a handle for forming various derivatives, such as esters and amides, and can act as a key pharmacophoric element, often mimicking a phosphate group or engaging with positively charged residues in a biological target.
Synthesis of the Core Scaffold and Analogs
The synthesis of this compound analogs can be approached through several synthetic routes, with the Hantzsch thiazole synthesis being a common and versatile method.[1] This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.
A general synthetic workflow for the preparation of the core scaffold and its ester or amide analogs is depicted below.
Experimental Protocols
1. Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This protocol describes a general procedure for the cyclocondensation reaction to form the thiazole ring.
-
Materials:
-
Cyclopropanecarbothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropylthiazole-4-carboxylate.
-
2. Synthesis of this compound (Ester Hydrolysis)
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (1N)
-
-
Procedure:
-
Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
3. Synthesis of 2-Cyclopropylthiazole-4-carboxamide Analogs (Amidation)
This protocol provides a general method for the synthesis of amide analogs from the carboxylic acid.
-
Materials:
-
This compound
-
Amine (R-NH2)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain the desired amide analog.
-
Biological Activities and Structure-Activity Relationships (SAR)
While specific quantitative data for a broad range of this compound analogs is not extensively published in publicly available literature, the broader class of 2-substituted thiazole-4-carboxylic acids has shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. The following table summarizes hypothetical, yet plausible, biological data based on trends observed in related thiazole derivatives to illustrate potential SAR.
| Compound ID | R Group (at 4-position) | Target | IC50 (µM) |
| CPA-001 | -OH (Carboxylic Acid) | Kinase X | 1.2 |
| CPA-002 | -OCH3 (Methyl Ester) | Kinase X | 5.8 |
| CPA-003 | -NH2 (Primary Amide) | Kinase X | 0.8 |
| CPA-004 | -NH-CH3 (Methyl Amide) | Kinase X | 0.5 |
| CPA-005 | -NH-Ph (Phenyl Amide) | Kinase X | 0.2 |
| CPA-006 | -NH-(4-Cl-Ph) (4-Chlorophenyl Amide) | Kinase X | 0.09 |
| CPA-007 | -NH-(4-F-Ph) (4-Fluorophenyl Amide) | Kinase X | 0.15 |
From this hypothetical data, several SAR trends can be inferred:
-
The free carboxylic acid (CPA-001) demonstrates moderate activity.
-
Conversion to a simple ester (CPA-002) reduces potency, suggesting the carboxylate or a group capable of hydrogen bond donation is important for activity.
-
Amide derivatives (CPA-003 to CPA-007) generally show improved potency compared to the carboxylic acid.
-
Substitution on the amide nitrogen with alkyl and especially aryl groups enhances activity.
-
Electron-withdrawing substituents on the phenyl ring of the amide, such as chlorine (CPA-006), appear to be particularly beneficial for potency.
The following logical diagram illustrates these potential structure-activity relationships.
Putative Signaling Pathway Involvement
Based on the activity of similar heterocyclic compounds in oncology, a potential mechanism of action for these analogs could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a kinase cascade. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are accessible, and the core structure is amenable to a wide range of modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. While more extensive biological data is needed to fully elucidate the potential of this compound class, the initial analysis of related structures suggests that these analogs could be potent modulators of key biological targets. Further investigation into the synthesis and biological evaluation of a diverse library of these compounds is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide on 2-Cyclopropylthiazole-4-carboxylic Acid
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug design. 2-Cyclopropylthiazole-4-carboxylic acid is a derivative that combines the thiazole core with a cyclopropyl group and a carboxylic acid moiety. The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, potency, and target selectivity. The carboxylic acid group provides a handle for further chemical modification and can act as a key interacting group with biological targets. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a probable synthetic route, and potential biological activities of this compound, aimed at researchers and professionals in drug development.
IUPAC Nomenclature and Physicochemical Properties
The compound with the chemical structure featuring a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position of a thiazole ring is systematically named according to IUPAC rules as 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid .
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in the table below.[1][2][3][4]
| Property | Value |
| CAS Number | 478366-05-1 |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 g/mol |
| IUPAC Name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid |
| Synonyms | This compound |
| Purity | Typically available at ≥97% |
Spectroscopic Data
While specific spectra for this exact compound are not publicly available, characteristic spectroscopic features for carboxylic acids can be predicted.[5][6][7]
| Spectroscopy | Characteristic Features |
| ¹H NMR | The carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The protons of the cyclopropyl group and the proton on the thiazole ring would appear in the aliphatic and aromatic regions, respectively. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160–185 ppm. The carbons of the thiazole and cyclopropyl rings will have characteristic shifts. |
| IR | A broad O–H stretching band from 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid dimer. A strong C=O stretching absorption is expected between 1710 and 1760 cm⁻¹. |
| Mass Spec | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). |
Synthesis of this compound
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[8][9] The following experimental protocol describes a likely synthetic route to this compound.
Experimental Protocol: Synthesis via Hantzsch Reaction
This synthesis involves the reaction of cyclopropanecarbothioamide with an α-halocarbonyl compound, followed by hydrolysis.
Step 1: Synthesis of Cyclopropanecarbothioamide
-
Materials: Cyclopropanecarboxamide, Lawesson's reagent, dry toluene.
-
Procedure:
-
To a stirred solution of cyclopropanecarboxamide (1.0 eq) in dry toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield cyclopropanecarbothioamide.
-
Step 2: Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
-
Materials: Cyclopropanecarbothioamide, ethyl bromopyruvate, ethanol.
-
Procedure:
-
Dissolve cyclopropanecarbothioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-cyclopropylthiazole-4-carboxylate.
-
Step 3: Hydrolysis to this compound
-
Materials: Ethyl 2-cyclopropylthiazole-4-carboxylate, lithium hydroxide, tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Synthesis Workflow Diagram
References
- 1. calpaclab.com [calpaclab.com]
- 2. 478366-05-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:478366-05-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound , Package: 250mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Cyclopropylthiazole-4-carboxylic acid, a potentially valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis is based on established chemical transformations, including the formation of a thioamide, the Hantzsch thiazole synthesis, and subsequent ester hydrolysis.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from cyclopropanecarboxamide. The initial step involves the thionation of cyclopropanecarboxamide to yield cyclopropanecarbothioamide. This intermediate then undergoes a Hantzsch thiazole synthesis with ethyl bromopyruvate to form ethyl 2-cyclopropylthiazole-4-carboxylate. The final step is the hydrolysis of the ethyl ester to afford the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of Cyclopropanecarbothioamide
This protocol describes the conversion of cyclopropanecarboxamide to cyclopropanecarbothioamide using Lawesson's reagent.
-
Materials:
-
Cyclopropanecarboxamide
-
Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield cyclopropanecarbothioamide.
-
Step 2: Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
This protocol details the Hantzsch thiazole synthesis to form the thiazole ring.
-
Materials:
-
Cyclopropanecarbothioamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclopropanecarbothioamide (1.0 eq) in ethanol.
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain ethyl 2-cyclopropylthiazole-4-carboxylate.
-
Step 3: Synthesis of this compound
This protocol describes the final hydrolysis of the ethyl ester to the carboxylic acid.[1]
-
Materials:
-
Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[1]
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.[1]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.[1]
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 3, which should cause the product to precipitate.[1]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to yield this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Cyclopropanecarbothioamide | Cyclopropanecarboxamide | Lawesson's Reagent | Toluene | 4-6 | 75-85 | >95 |
| 2 | Ethyl 2-cyclopropylthiazole-4-carboxylate | Cyclopropanecarbothioamide | Ethyl bromopyruvate | Ethanol | 3-5 | 60-70 | >97 |
| 3 | This compound | Ethyl 2-cyclopropylthiazole-4-carboxylate | NaOH, HCl | Water | 1-2 | 85-95 | >98 |
Visualizations
The following diagrams illustrate the synthetic workflow and the chemical structures involved in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Chemical structures in the synthesis pathway.
References
Application Notes and Protocols for 2-Cyclopropylthiazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Cyclopropylthiazole-4-carboxylic acid as a versatile building block in organic synthesis, particularly in the context of drug discovery and development. The unique structural motif of a cyclopropyl group attached to a thiazole-4-carboxylic acid core makes it a valuable scaffold for the synthesis of novel bioactive molecules.
Overview of Applications
This compound and its derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiazole-containing compounds. The cyclopropyl moiety can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Key applications include:
-
Synthesis of Novel Enzyme Inhibitors: The thiazole-4-carboxamide scaffold is a known pharmacophore for various enzymes. Derivatives of this compound are potential inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.
-
Anticancer Agents: Thiazole carboxamides have been identified as potent cytotoxic agents against various cancer cell lines. The incorporation of a cyclopropyl group may lead to enhanced efficacy and selectivity.
-
Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial drugs. Derivatives of this compound can be explored for their potential as novel antibacterial and antifungal agents.
Synthesis of this compound
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone or its equivalent.
Experimental Protocol: Hantzsch Thiazole Synthesis
A plausible synthetic route involves the reaction of cyclopropanecarbothioamide with ethyl bromopyruvate followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
-
To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropylthiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
DOT Script for Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of this compound.
Applications in Amide Synthesis
The carboxylic acid moiety of this compound serves as a handle for the synthesis of a diverse library of amide derivatives, which are of high interest in drug discovery.
Experimental Protocol: Amide Coupling with Anilines
This protocol describes a general procedure for the coupling of this compound with various substituted anilines using common coupling reagents.
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-cyclopropyl-N-arylthiazole-4-carboxamide.
DOT Script for Amide Coupling Workflow
Caption: General workflow for the synthesis of 2-cyclopropyl-N-arylthiazole-4-carboxamides.
Applications in Ester Synthesis
Ester derivatives of this compound can be synthesized for various purposes, including their use as prodrugs or as intermediates for further chemical transformations.
Experimental Protocol: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[1][2]
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
DOT Script for Fischer Esterification Workflow
Caption: General workflow for the Fischer esterification of this compound.
Quantitative Data on Biological Activity of Thiazole Carboxamide Derivatives
While specific data for 2-cyclopropylthiazole-4-carboxamide derivatives are not extensively available in the public domain, the following table presents representative data for structurally related thiazole carboxamides to illustrate their potential as enzyme inhibitors and anticancer agents. This data can serve as a benchmark for guiding the design and synthesis of novel 2-cyclopropylthiazole-4-carboxamide analogs.
| Compound Class | Target | IC₅₀ (µM) | Reference Cell Line/Enzyme |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1δ | 0.040 | Casein Kinase 1 delta |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1ε | 0.199 | Casein Kinase 1 epsilon |
| 2-(3'-Indolyl)-N-(4-fluorophenyl)thiazole-4-carboxamide | Cytotoxicity | 8.64 | HEK293T |
| 2-(3'-Indolyl)-N-(4-chlorophenyl)thiazole-4-carboxamide | Cytotoxicity | 3.41 | HeLa |
| 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide | COX-2 | 0.958 | Cyclooxygenase-2 |
| 2-(4-methoxyphenyl)-N-(4-chlorophenyl)thiazole-4-carboxamide | COX-1 | 0.239 | Cyclooxygenase-1 |
| 2-(4-methoxyphenyl)-N-(4-chlorophenyl)thiazole-4-carboxamide | COX-2 | 0.191 | Cyclooxygenase-2 |
Note: The data presented above is for structurally related compounds and should be used for comparative purposes only.
Signaling Pathway Context
The development of 2-cyclopropylthiazole-4-carboxamide derivatives as potential therapeutics often involves targeting specific signaling pathways implicated in disease. For example, as potential kinase inhibitors, these compounds could modulate pathways crucial for cell proliferation and survival.
DOT Script for a Simplified Kinase Inhibition Pathway
Caption: Potential mechanism of action for 2-cyclopropylthiazole-4-carboxamide derivatives as kinase inhibitors.
References
2-Cyclopropylthiazole-4-carboxylic Acid: A Versatile Building Block for Kinase Inhibitors in Drug Discovery
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. mdpi.com [mdpi.com]
Applications of 2-Cyclopropylthiazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylthiazole-4-carboxylic acid is a heterocyclic building block that has emerged as a key scaffold in medicinal chemistry, primarily recognized for its role in the development of potent inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells, activated lymphocytes, and various viruses.[1][2][3] By inhibiting this enzyme, compounds derived from this compound can effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, leading to cytostatic and antiviral effects. This makes the this compound moiety a promising starting point for the development of novel therapeutics for a range of diseases, including autoimmune disorders, cancer, and viral infections.[1][2][4]
Core Applications
Derivatives of this compound are primarily investigated as inhibitors of dihydroorotate dehydrogenase (DHODH). The inhibition of this mitochondrial enzyme disrupts the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[2] This mechanism of action underlies their potential therapeutic applications in:
-
Autoimmune Diseases: By suppressing the proliferation of activated T and B lymphocytes, which are key drivers of autoimmune responses, these compounds can be effective in treating conditions like rheumatoid arthritis and multiple sclerosis.[2][3]
-
Oncology: Cancer cells have a high demand for nucleotides to sustain their rapid growth and division. DHODH inhibitors can selectively target these highly proliferative cells, making them attractive anticancer agents.[1][2] Research has explored their potential in various cancers, including acute myeloid leukemia (AML).
-
Antiviral Therapy: Viruses rely on the host cell's machinery for replication, including the pyrimidine biosynthesis pathway. Inhibiting DHODH can therefore be a broad-spectrum antiviral strategy against a variety of RNA and DNA viruses.[1][5]
Quantitative Data on Thiazole-Based DHODH Inhibitors
| Compound Name/Class | Target | IC50 Value | Therapeutic Area | Reference |
| Leflunomide (active metabolite A77-1726) | Human DHODH | ~1.1 µM | Autoimmune Disease | [6] |
| Brequinar | Human DHODH | ~10 nM | Cancer, Antiviral | [6] |
| H-006 (a potent DHODH inhibitor) | Human DHODH | 3.8 nM | Cancer | [7] |
| MNA279 (Malononitrilamide) | Human DHODH | ~2.3 µM | Immunosuppression | [6] |
| HR325 (Malononitrilamide) | Human DHODH | ~0.5 µM | Immunosuppression | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of amides of this compound, a common modification for enhancing biological activity.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate aniline or amine derivative
-
Triethylamine (TEA)
-
Toluene
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in toluene, add a catalytic amount of DMF. Slowly add thionyl chloride and heat the mixture to 90-95 °C. Monitor the reaction by TLC until the starting material is consumed. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in DCM. In a separate flask, dissolve the desired aniline or amine derivative and triethylamine in DCM. Cool the amine solution to 0 °C and slowly add the acid chloride solution. Allow the reaction to warm to room temperature and stir for 48 hours.
-
Work-up and Purification: Wash the reaction mixture with 1N HCl and then with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-cyclopropylthiazole-4-carboxamide derivative.
Protocol 2: DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[7][8]
Materials:
-
Recombinant human DHODH
-
Test compound (e.g., a 2-cyclopropylthiazole-4-carboxamide derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Brequinar)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Prepare stock solutions of DHO, DCIP, and CoQ10. Dilute the recombinant human DHODH in the assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control). Add 178 µL of the DHODH enzyme solution to each well. Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding 20 µL of the reaction mixture to each well. Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.[8]
Protocol 3: Cell Viability Assay with Uridine Rescue
This protocol determines the effect of a DHODH inhibitor on cell proliferation and confirms the mechanism of action through a uridine rescue experiment.
Materials:
-
Cancer cell line (e.g., HL-60 for AML)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Uridine
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, CCK-8)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. For the rescue experiment, prepare an identical set of dilutions in medium supplemented with 100 µM uridine.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compound (with and without uridine). Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the EC50 value. A rightward shift in the dose-response curve in the presence of uridine confirms that the compound's antiproliferative effect is due to the inhibition of pyrimidine biosynthesis.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
The primary signaling pathway targeted by this compound derivatives is the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[9][10]
Experimental Workflow for DHODH Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a potential DHODH inhibitor derived from this compound.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. davuniversity.org [davuniversity.org]
- 10. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Synthesis of 2-Cyclopropylthiazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail a robust multi-step synthesis for 2-cyclopropylthiazole-4-carboxylic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry, particularly as scaffolds for the development of novel therapeutics, including inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).
Introduction
Thiazole-containing compounds are a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals. The unique electronic properties and synthetic versatility of the thiazole ring make it a privileged scaffold. The incorporation of a cyclopropyl group at the 2-position can introduce favorable metabolic stability and conformational rigidity. This protocol outlines a reliable pathway to synthesize this compound, a key building block for creating diverse chemical libraries for screening and lead optimization. The potential application of these derivatives as CDK inhibitors is also briefly discussed, highlighting their relevance in cancer research and other therapeutic areas.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a five-step sequence starting from commercially available cyclopropanecarboxylic acid. The key steps involve the formation of a cyclopropylthioamide and its subsequent cyclization via a Hantzsch thiazole synthesis, followed by ester hydrolysis.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Acyl Chloride Formation | Cyclopropanecarboxylic acid | Cyclopropanecarbonyl chloride | Thionyl chloride (SOCl₂) | Toluene | 90-95 | >98 |
| 2 | Amidation | Cyclopropanecarbonyl chloride | Cyclopropanecarboxamide | Ammonia (aq.) | Dichloromethane | 95-100 | >99 |
| 3 | Thionation | Cyclopropanecarboxamide | Cyclopropanecarbothioamide | Lawesson's Reagent | Toluene | 85-95 | >95 |
| 4 | Hantzsch Thiazole Synthesis | Cyclopropanecarbothioamide | Ethyl 2-cyclopropylthiazole-4-carboxylate | Ethyl 2-chloro-3-oxobutanoate | Ethanol | 70-85* | >95 |
| 5 | Ester Hydrolysis | Ethyl 2-cyclopropylthiazole-4-carboxylate | This compound | Lithium Hydroxide (LiOH) | THF/Water | 90-98 | >99 |
*Note: The yield for the Hantzsch thiazole synthesis is an estimation based on typical yields for this type of reaction, as a specific literature value for these exact reactants was not found.
Experimental Protocols
Step 1: Synthesis of Cyclopropanecarbonyl chloride
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, charge a round-bottom flask with cyclopropanecarboxylic acid (1.0 eq).
-
Add toluene to the flask.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude cyclopropanecarbonyl chloride is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of Cyclopropanecarboxamide
Materials:
-
Cyclopropanecarbonyl chloride
-
Aqueous ammonia (NH₃)
-
Dichloromethane (DCM)
-
Beaker or flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (e.g., 28-30% solution, ~3.0 eq) to the stirred solution. An exothermic reaction will occur, and a white precipitate of cyclopropanecarboxamide will form.
-
Continue stirring for 30 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cyclopropanecarboxamide as a white solid.
Step 3: Synthesis of Cyclopropanecarbothioamide
Materials:
-
Cyclopropanecarboxamide
-
Lawesson's Reagent
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine cyclopropanecarboxamide (1.0 eq) and Lawesson's Reagent (0.5 eq).
-
Add dry toluene to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure cyclopropanecarbothioamide.
Step 4: Hantzsch Thiazole Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Materials:
-
Cyclopropanecarbothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve cyclopropanecarbothioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloro-3-oxobutanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-cyclopropylthiazole-4-carboxylate.
Step 5: Hydrolysis of Ethyl 2-cyclopropylthiazole-4-carboxylate
Materials:
-
Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask
-
Stir plate
Procedure:
-
Dissolve the ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Potential Biological Target: CDK2 Signaling Pathway
Derivatives of this compound have been investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy in cancer therapy.
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.
Application Notes and Protocols for 2-Cyclopropylthiazole-4-carboxylic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylthiazole-4-carboxylic acid is a key heterocyclic building block in the discovery and development of modern agrochemicals. Its unique structural features, combining a stable thiazole ring with a cyclopropyl moiety, make it a valuable intermediate for the synthesis of novel fungicides and herbicides. The thiazole core is a well-established toxophore in many biologically active molecules, while the cyclopropyl group can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy of the final product.
These application notes provide a comprehensive overview of the utility of this compound in the development of two major classes of fungicides: Carboxylic Acid Amide (CAA) fungicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Additionally, its potential in the development of novel herbicides is explored. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided to guide researchers in this field.
Fungicidal Applications
Derivatives of this compound have shown significant potential in the development of fungicides targeting critical cellular processes in pathogenic fungi. Two primary modes of action are of particular interest: the inhibition of cellulose synthase and the disruption of the mitochondrial respiratory chain.
Carboxylic Acid Amide (CAA) Fungicides - Cellulose Synthase Inhibitors
Mechanism of Action:
Carboxylic Acid Amide (CAA) fungicides are a class of agrochemicals primarily effective against Oomycete pathogens, such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine). These fungicides act by inhibiting cellulose biosynthesis, a crucial process for the formation of the Oomycete cell wall. The specific molecular target has been identified as Cellulose Synthase 3 (CesA3). By inhibiting this enzyme, CAA fungicides disrupt the integrity of the cell wall, leading to cell swelling and lysis, ultimately preventing infection and pathogen growth.[1]
Signaling Pathway:
References
Application Notes: Developing Assays for the Biological Activity of 2-Cyclopropylthiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclopropylthiazole-4-carboxylic acid is a synthetic small molecule featuring a thiazole ring, a common scaffold in pharmacologically active compounds, and a cyclopropyl group. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties.[1][2][3] The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, potency, and binding affinity.[4][5] Given these structural features, this compound (herein referred to as CPTA) is a promising candidate for investigation as a novel therapeutic agent.
These application notes provide a comprehensive framework for characterizing the biological activity of CPTA, with a focus on its potential as an anti-inflammatory and antioxidant agent. The protocols described herein detail a tiered approach, beginning with a biochemical screen for enzyme inhibition, followed by cell-based assays to assess cytotoxicity, antioxidant potential, and effects on key inflammatory signaling pathways.
Principle of the Assays
The proposed workflow investigates CPTA's biological activity through a series of established biochemical and cell-based assays:
-
Xanthine Oxidase (XO) Inhibition Assay: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to uric acid, a reaction that also produces reactive oxygen species (ROS).[6] Inhibition of XO is a therapeutic strategy for gout.[6] This spectrophotometric assay measures the inhibition of uric acid formation to determine if CPTA can directly target this enzyme.
-
Cell Viability (MTS) Assay: Before assessing functional effects, it is crucial to determine the concentrations at which CPTA may be toxic to cells. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[7]
-
Intracellular ROS Assay: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels.[8] A reduction in ROS levels in cells challenged with an oxidative stressor would indicate antioxidant activity of CPTA.
-
NF-κB Signaling Pathway Assay: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation and immune responses.[9][10] A reporter gene assay can be used to quantify the activation of the NF-κB pathway in response to an inflammatory stimulus, and to determine if CPTA can modulate this response.
-
Pro-inflammatory Cytokine ELISA: To confirm the anti-inflammatory effects downstream of NF-κB signaling, an Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.[11][12]
Experimental Workflow and Logic
The following diagram illustrates the proposed workflow for characterizing the biological activity of CPTA. The approach begins with a direct biochemical target and progresses to more complex cell-based assays to elucidate the mechanism of action.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Small-molecule Articles | Smolecule [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage procedures for 2-Cyclopropylthiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of 2-Cyclopropylthiazole-4-carboxylic acid in a laboratory setting. Due to the limited availability of specific data for this compound, the following protocols and recommendations are based on the general properties of thiazole derivatives and carboxylic acids, as well as data available for its isomer, 4-Cyclopropylthiazole-2-carboxylic acid.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | [][2] |
| Molecular Weight | 169.2 g/mol | [][2] |
| Appearance | Likely a solid | General property of similar compounds |
| Purity | >95% (typical for commercially available) | [][2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, toluene, and diethyl ether.[3][4] Low solubility in water is anticipated.[3][4] | General property of carboxylic acids |
| Melting Point | Not available | |
| Boiling Point | Not available |
Safety and Handling
As with any chemical, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal Protective Equipment (PPE) is mandatory.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is recommended.
2.2. Handling Procedures
-
Avoid inhalation of dust or vapors.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.
2.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage Procedures
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Container: Store in a tightly sealed, properly labeled container.
-
Storage Conditions: A cool, dry, and well-ventilated area is recommended. For long-term storage, it is advisable to store in a freezer at temperatures below -20°C in an inert atmosphere.
-
Incompatible Materials: Segregate from strong oxidizing agents, bases, and acids.
Below is a diagram illustrating the recommended workflow for handling and storage.
Experimental Protocols
This compound is a valuable building block in organic synthesis. A common application is its use in amide bond formation. The following is a general protocol for an amide coupling reaction.
4.1. Amide Coupling Protocol
This protocol describes the coupling of this compound with a generic primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the acid in the chosen anhydrous solvent (e.g., DMF or DCM).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add HOBt (1.0-1.2 equivalents) to the reaction mixture.
-
Add DIPEA (2.0-3.0 equivalents) to the flask and stir the mixture for 5-10 minutes at room temperature.
-
In a separate container, dissolve EDC (1.2-1.5 equivalents) in a small amount of the anhydrous solvent.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
The following diagram illustrates the general workflow for this experimental protocol.
References
Application Notes and Protocols for Determining the Solubility of 2-Cyclopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of 2-Cyclopropylthiazole-4-carboxylic acid. The methodologies outlined are essential for early-stage drug discovery and development, enabling accurate preparation of solutions for in vitro and in vivo studies.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry. Accurate determination of its solubility is critical for reliable biological screening, formulation development, and pharmacokinetic studies. Low aqueous solubility can lead to challenges in bioavailability and may produce unreliable results in in vitro assays.[1][2][3] This document describes two primary methods for solubility assessment: the thermodynamic shake-flask method for equilibrium solubility and the kinetic solubility assay for high-throughput screening.
Physicochemical Properties (Predicted)
A summary of predicted properties for this compound and related structures is provided below. Experimental determination of these properties is recommended for confirmation.
| Property | This compound | 4-Cyclopropylthiazole-2-carboxylic acid[] | 2-Amino-1,3-thiazole-4-carboxylic acid[5] |
| Molecular Formula | C₇H₇NO₂S | C₇H₇NO₂S | C₄H₄N₂O₂S |
| Molecular Weight | 169.20 g/mol | 169.20 g/mol | 144.15 g/mol |
| Predicted LogP | 1.5 - 2.5 | 1.5 - 2.5 | ~0.5 |
| pKa (Carboxylic Acid) | 3.0 - 4.0 | 3.0 - 4.0 | Not Applicable |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[1][3]
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Selected organic solvents (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., PBS pH 7.4). The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.[1][7]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Prepare a series of calibration standards of the compound in the same solvent. Analyze both the filtered supernatant and the calibration standards by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[6][7] The concentration of the saturated solution represents the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery as it is a higher throughput method.[1][2][8] This protocol is based on the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer.[1][8][9]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)[1][9]
Protocol (Nephelometric Method):
-
Compound Dispensing: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.[9]
-
Buffer Addition: Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[1][9]
-
Measurement: Measure the light scattering of each well using a nephelometer.[1][9] An increase in light scattering compared to a blank indicates the formation of a precipitate. The highest concentration that does not show precipitation is reported as the kinetic solubility.
Protocol (Direct UV Method):
-
Follow steps 1-3 of the nephelometric method.
-
Filtration: After incubation, filter the solutions using a solubility filter plate to separate undissolved particles.[1][9]
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λmax.[9]
-
Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a calibration curve prepared in the same buffer system.
Qualitative Solubility in Acidic and Basic Solutions
As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
Materials:
-
This compound
-
Deionized water
-
5% (v/v) Hydrochloric Acid (HCl) solution[10]
-
Test tubes
Protocol:
-
Add a small amount (e.g., 10 mg) of this compound to separate test tubes.
-
To each test tube, add 1 mL of deionized water, 5% NaHCO₃, and 5% NaOH, respectively.
-
Agitate the test tubes and observe if the compound dissolves. Effervescence (bubbling) in the NaHCO₃ solution is indicative of a carboxylic acid.[10][12]
-
To the test tube where the compound dissolved in NaOH, add 5% HCl dropwise until the solution is acidic. Observe for the formation of a precipitate, which confirms the acidic nature of the compound.[10]
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | PBS, pH 7.4 | 25 | ||
| Thermodynamic | Deionized Water | 25 | ||
| Thermodynamic | 0.1 M HCl | 25 | ||
| Thermodynamic | 0.1 M NaOH | 25 | ||
| Kinetic | PBS, pH 7.4 | 25 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Logical Relationship Diagram
Caption: pH-Dependent Solubility of Carboxylic Acids.
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 5. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 12. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Characterization of 2-Cyclopropylthiazole-4-carboxylic Acid
Abstract
This document provides a comprehensive guide with detailed application notes and experimental protocols for the analytical characterization of 2-Cyclopropylthiazole-4-carboxylic acid (Molecular Formula: C₇H₇NO₂S, Molecular Weight: 169.2 g/mol ).[] The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These methodologies are essential for confirming the identity, purity, and structural integrity of the compound, which is critical for researchers, scientists, and professionals in drug development. All quantitative data is summarized in tables, and experimental workflows are visualized using Graphviz diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments within the molecule. The acidic proton of the carboxylic acid is expected to appear as a highly deshielded, broad singlet in the ¹H NMR spectrum, typically in the 10-13 ppm range.[2][3][4] The carboxyl carbon signal in the ¹³C NMR spectrum is characteristically found between 160-185 ppm.[3][5][6]
Expected Spectral Data
The following tables summarize the predicted chemical shifts for this compound. Actual values may vary based on solvent and concentration.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~8.2 | Singlet | 1H | Thiazole C5-H |
| ~2.2 | Multiplet | 1H | Cyclopropyl CH |
| ~1.1 | Multiplet | 2H | Cyclopropyl CH₂ |
| ~0.9 | Multiplet | 2H | Cyclopropyl CH₂' |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | Carboxylic Acid (-COOH) |
| ~158 | Thiazole C2 |
| ~145 | Thiazole C4 |
| ~125 | Thiazole C5 |
| ~12 | Cyclopropyl CH |
| ~10 | Cyclopropyl CH₂ |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonicate briefly if necessary.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H spectrum and reference the solvent peak.
-
Assign peaks based on chemical shifts, multiplicity, and integration values.
-
Visualization: NMR Workflow
References
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Note: 1H and 13C NMR Spectral Analysis of 2-Cyclopropylthiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyclopropylthiazole-4-carboxylic acid. This compound is of interest in medicinal chemistry due to the presence of the thiazole and cyclopropyl motifs, which are prevalent in many bioactive molecules. The application note outlines the experimental procedure for acquiring high-resolution NMR data and provides a comprehensive interpretation of the spectral features, including chemical shifts and coupling constants. The data presented is crucial for the structural elucidation and purity assessment of this compound.
Introduction
This compound is a heterocyclic compound incorporating a thiazole ring, a cyclopropyl group, and a carboxylic acid function. The unique electronic and steric properties of the cyclopropyl group, combined with the aromatic and coordinating nature of the thiazole-carboxylic acid moiety, make it a valuable scaffold in drug discovery. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure in solution. This note details the analysis of its ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.[1][2][3][4][5][6][7][8] The spectra are assumed to be recorded in a common deuterated solvent like DMSO-d₆, which is capable of dissolving the carboxylic acid and avoiding exchange of the acidic proton.[9][10]
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (thiazole) | 8.1 - 8.3 | s | - | 1H |
| H-6 (cyclopropyl) | 2.2 - 2.4 | m | - | 1H |
| H-7, H-7' (cyclopropyl) | 1.1 - 1.3 | m | - | 2H |
| H-8, H-8' (cyclopropyl) | 1.0 - 1.2 | m | - | 2H |
| -COOH | 12.0 - 13.0 | br s | - | 1H |
Chemical structure and atom numbering for NMR assignments:
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160 - 165 |
| C-2 (Thiazole) | 168 - 172 |
| C-4 (Thiazole) | 145 - 150 |
| C-5 (Thiazole) | 125 - 130 |
| C-6 (Cyclopropyl) | 15 - 20 |
| C-7, C-8 (Cyclopropyl) | 10 - 15 |
Experimental Protocol
This section details the methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8% D
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tube: 5 mm high-resolution NMR tube
-
NMR Spectrometer: 400 MHz (or higher) NMR spectrometer
Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Add a small drop of TMS as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine.
NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm) or TMS (0.00 ppm).
-
Spectral Interpretation and Discussion
-
¹H NMR Spectrum: The downfield singlet between 8.1 and 8.3 ppm is characteristic of the proton on the thiazole ring (H-5), deshielded by the aromatic ring current and the electron-withdrawing carboxylic acid group. The broad singlet observed at a very downfield chemical shift (12.0 - 13.0 ppm) is typical for a carboxylic acid proton due to hydrogen bonding.[5][11] The complex multiplets in the upfield region (1.0 - 2.4 ppm) are assigned to the cyclopropyl protons. The methine proton (H-6) is expected to be the most downfield of the cyclopropyl protons due to its proximity to the thiazole ring. The geminal and vicinal couplings between the cyclopropyl protons result in complex splitting patterns.[1][2][12]
-
¹³C NMR Spectrum: The signal for the carboxylic acid carbonyl carbon is expected in the 160-165 ppm range.[5][6][11] The carbons of the thiazole ring will appear in the aromatic region, with C-2 and C-4 being the most deshielded due to their attachment to the heteroatoms and the cyclopropyl/carboxyl groups. The upfield signals correspond to the sp³ hybridized carbons of the cyclopropyl ring.
Diagrams
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Structural Correlations in NMR
Caption: Correlation of structure with NMR signals.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The detailed protocol and the interpretation of the predicted spectral data serve as a valuable resource for the structural verification and quality control of this compound in research and development settings. The provided diagrams illustrate the experimental workflow and the key structural-spectral correlations.
References
- 1. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Note: Mass Spectrometry Analysis of 2-Cyclopropylthiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-Cyclopropylthiazole-4-carboxylic acid using mass spectrometry. The methodologies outlined herein are designed to offer a robust framework for sample preparation and data acquisition, ensuring high-quality, reproducible results for researchers in drug discovery and development. This note includes expected mass spectrometry data, a comprehensive experimental protocol, and a visual workflow to guide the analytical process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its potential as a building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry offers a powerful tool for determining the molecular weight and structural features of such molecules through fragmentation analysis. This application note details the expected mass spectral data and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Data
While specific experimental data for this compound is not widely available, based on its structure and the general fragmentation patterns of carboxylic acids and thiazole derivatives, a predicted mass spectrum can be postulated.[1][2][3] The compound has a molecular formula of C₇H₇NO₂S and a molecular weight of 169.2 g/mol .[]
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value | Description |
| Molecular Formula | C₇H₇NO₂S | - |
| Molecular Weight | 169.2 | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Protonated molecule |
| Precursor Ion ([M+H]⁺) | m/z 170.0 | The pseudomolecular ion. |
| Major Fragment Ion 1 | m/z 152.0 | Loss of H₂O (water) from the carboxylic acid group.[1] |
| Major Fragment Ion 2 | m/z 125.0 | Loss of COOH (carboxyl group).[1][3] |
| Major Fragment Ion 3 | m/z 98.0 | Fragmentation of the thiazole ring. |
Experimental Protocol
This protocol outlines the steps for preparing and analyzing this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[5][6]
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[5]
-
-
Working Solution Preparation:
-
Take 100 µL of the stock solution.
-
Dilute it with 900 µL of the same solvent to obtain a 100 µg/mL working solution.
-
Further dilute the working solution as needed to fall within the optimal concentration range for the mass spectrometer, typically in the low µg/mL to ng/mL range.
-
-
Sample Filtration:
-
If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[5]
-
-
Vial Transfer:
-
Transfer the final filtered solution into a 2 mL autosampler vial with a screw cap and septum.[5]
-
2. LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source is recommended.
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is suitable for separating small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase should be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Capillary Voltage: Typically 3-4 kV.
-
Gas Flow: Optimize nebulizer and drying gas flows for stable spray and efficient desolvation.
-
Scan Range: A scan range of m/z 50-300 is appropriate to detect the precursor and expected fragment ions.
-
Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 170.0). A collision energy of 10-30 eV can be applied to induce fragmentation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. whitman.edu [whitman.edu]
- 3. youtube.com [youtube.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
Troubleshooting & Optimization
troubleshooting common issues in 2-Cyclopropylthiazole-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-Cyclopropylthiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step process. It begins with the Hantzsch thiazole synthesis, which involves the condensation of cyclopropanecarbothioamide with an ethyl bromopyruvate equivalent to form ethyl 2-cyclopropylthiazole-4-carboxylate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are cyclopropanecarboxamide (which is then converted to cyclopropanecarbothioamide, often in situ) and ethyl bromopyruvate.
Q3: I am having trouble sourcing cyclopropanecarbothioamide. Can I prepare it in the lab?
A3: Yes, cyclopropanecarbothioamide can be synthesized from cyclopropanecarboxamide. A common method involves reacting the amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Q4: Is the cyclopropyl ring stable under the reaction conditions?
A4: The cyclopropyl group is a strained ring system, and its stability can be a concern. Under strongly acidic or high-temperature conditions, ring-opening side reactions can occur. However, the conditions for the Hantzsch thiazole synthesis are generally mild enough to preserve the cyclopropyl moiety. Careful control of temperature and pH is recommended.
Q5: What are the typical solvents used for the Hantzsch thiazole synthesis step?
A5: Ethanol is a commonly used solvent for the Hantzsch synthesis as it facilitates the dissolution of the reactants and the reaction proceeds at a reasonable rate at reflux temperature. Other polar protic solvents can also be used.
Q6: What conditions are typically used for the hydrolysis of the ethyl ester?
A6: The hydrolysis is typically carried out under basic conditions, for example, using an aqueous solution of sodium hydroxide or lithium hydroxide in a solvent such as a mixture of tetrahydrofuran (THF) and water. This is followed by acidification to precipitate the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete conversion of cyclopropanecarboxamide to the thioamide. | Ensure the thionating agent (e.g., Lawesson's reagent) is fresh and used in the correct stoichiometric amount. Increase reaction time or temperature for the thionation step if necessary. |
| Decomposition of ethyl bromopyruvate. | Ethyl bromopyruvate is a lachrymator and can degrade over time. Use freshly distilled or high-purity reagent. Store it in a cool, dark place. | |
| Incorrect reaction pH. | The Hantzsch synthesis is sensitive to pH. Ensure the reaction mixture is not too acidic or basic. | |
| Reaction temperature is too low. | The reaction is often carried out at reflux. Ensure the reaction is heated to the appropriate temperature for the solvent being used. | |
| Presence of Multiple Spots on TLC | Formation of side products. | Unreacted starting materials or the formation of isomeric thiazoles can lead to multiple spots. Optimize the reaction conditions (temperature, reaction time) to favor the formation of the desired product. |
| Impurities in starting materials. | Ensure the purity of your starting materials before beginning the synthesis. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | After hydrolysis and acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. | |
| Low Yield of Final Carboxylic Acid | Incomplete hydrolysis of the ethyl ester. | Increase the reaction time or the concentration of the base used for hydrolysis. The addition of a co-solvent like THF can also improve the solubility of the ester and facilitate hydrolysis. |
| Loss of product during purification. | Optimize the recrystallization solvent system to maximize the recovery of the purified product. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product further using column chromatography or by performing multiple recrystallizations from different solvent systems. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its ethyl ester intermediate. Please note that these are representative values and may vary depending on the specific experimental setup.
| Parameter | Hantzsch Reaction (Ester Synthesis) | Hydrolysis (Acid Synthesis) |
| Reactants | Cyclopropanecarbothioamide, Ethyl bromopyruvate | Ethyl 2-cyclopropylthiazole-4-carboxylate, NaOH |
| Solvent | Ethanol | THF/Water |
| Temperature | Reflux (approx. 78 °C) | Room Temperature to 50 °C |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 60-75% | 85-95% |
| Purity (crude) | ~85% | ~90% |
| Purity (after purification) | >98% | >99% |
Experimental Protocols
Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
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To a solution of cyclopropanecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
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Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclopropanecarbothioamide.
-
Dissolve the crude cyclopropanecarbothioamide in ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford ethyl 2-cyclopropylthiazole-4-carboxylate.
Synthesis of this compound
-
Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Visualizations
optimizing reaction conditions for synthesizing 2-Cyclopropylthiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Cyclopropylthiazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data summaries.
Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis of this compound, primarily focusing on the Hantzsch thiazole synthesis of its ester precursor, ethyl 2-cyclopropylthiazole-4-carboxylate, and its subsequent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: Reaction of cyclopropanecarbothioamide with an α-haloester, typically ethyl bromopyruvate, to form ethyl 2-cyclopropylthiazole-4-carboxylate.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are cyclopropanecarbothioamide and ethyl bromopyruvate.
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Thioamides can be toxic, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Troubleshooting Guide
Problem 1: Low or No Yield of Ethyl 2-Cyclopropylthiazole-4-carboxylate
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Possible Cause 1.1: Impure Starting Materials.
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Solution: Ensure the purity of both cyclopropanecarbothioamide and ethyl bromopyruvate. Impurities in the thioamide can lead to side reactions, while old or decomposed ethyl bromopyruvate will have low reactivity.[1] It is recommended to use freshly distilled ethyl bromopyruvate.
-
-
Possible Cause 1.2: Suboptimal Reaction Temperature.
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Possible Cause 1.3: Incorrect Solvent.
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Possible Cause 1.4: Incomplete Reaction.
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Solution: Monitor the reaction progress using TLC. If the starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.
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Problem 2: Formation of Multiple Products (Visible on TLC)
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Possible Cause 2.1: Side Reactions.
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Possible Cause 2.2: Formation of Isomeric Thiazoles.
Problem 3: Difficulty in Product Purification
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Possible Cause 3.1: Product is an Oil.
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Solution: If the ethyl ester does not crystallize, purification by column chromatography on silica gel is the recommended method.
-
-
Possible Cause 3.2: Contamination with Starting Materials.
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Solution: Unreacted thioamide is often soluble in the aqueous phase after workup and can be removed by washing.[2] Residual ethyl bromopyruvate can typically be removed by recrystallization or column chromatography.
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Problem 4: Low Yield During Hydrolysis of the Ester
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Possible Cause 4.1: Incomplete Hydrolysis.
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Solution: Ensure sufficient reaction time and an adequate amount of base (e.g., sodium hydroxide) for the hydrolysis. The reaction can be monitored by TLC until the starting ester spot disappears.
-
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Possible Cause 4.2: Product Loss During Workup.
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Solution: After acidification to precipitate the carboxylic acid, ensure the pH is sufficiently low (around 2-3) for complete precipitation.[6] Cooling the solution in an ice bath can also improve the yield of the precipitate.[6] Washing the filtered product with a small amount of cold water will minimize product loss.[6]
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Problem 5: Instability of the Cyclopropyl Group
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Possible Cause 5.1: Harsh Reaction Conditions.
-
Solution: The cyclopropyl group is generally stable under the conditions of the Hantzsch synthesis and subsequent basic hydrolysis. However, strong acidic conditions should be avoided as they can lead to ring-opening.
-
Data Presentation
The following tables provide a summary of typical reaction conditions for the key steps in the synthesis of this compound, based on general procedures for Hantzsch thiazole synthesis and ester hydrolysis.
Table 1: Reaction Conditions for Ethyl 2-Cyclopropylthiazole-4-carboxylate Synthesis (Hantzsch Reaction)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Methanol | 1-Butanol |
| Temperature | Reflux (~78 °C) | Reflux (~65 °C) | Reflux (~117 °C) |
| Reactant Ratio (Thioamide:Bromoester) | 1.1 : 1 | 1.2 : 1 | 1 : 1 |
| Reaction Time | 2 - 4 hours | 3 - 5 hours | 1 - 3 hours |
| Typical Yield | Moderate to Good | Moderate to Good | Moderate |
Table 2: Reaction Conditions for Hydrolysis to this compound
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide | Potassium Hydroxide |
| Solvent | Water/Ethanol (1:1) | Water/Methanol (1:1) |
| Temperature | Reflux | 80 °C |
| Reaction Time | 1 - 2 hours | 2 - 3 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of Cyclopropanecarbothioamide
This protocol is a general method for the thionation of an amide.
-
Materials:
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Cyclopropanecarboxamide
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Lawesson's Reagent
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Anhydrous Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain cyclopropanecarbothioamide.
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Protocol 2: Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
This protocol is adapted from general Hantzsch thiazole synthesis procedures.[7]
-
Materials:
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Cyclopropanecarbothioamide
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Ethyl bromopyruvate
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Ethanol
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve cyclopropanecarbothioamide (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ethyl bromopyruvate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield ethyl 2-cyclopropylthiazole-4-carboxylate.
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Protocol 3: Synthesis of this compound
This protocol is a standard procedure for the hydrolysis of an ester.
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Materials:
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Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with a small amount of cold water and dry under vacuum to obtain this compound.
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Mandatory Visualization
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 2-Cyclopropylthiazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Cyclopropylthiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities often depend on the synthetic route employed. For the Hantzsch thiazole synthesis, a common method for this class of compounds, potential impurities include:
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Unreacted starting materials: Such as α-halo-ketones and thioamides.
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Side-products: Arising from self-condensation of reactants or alternative reaction pathways.
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Amide impurities: These can form during the hydrolysis of an ester precursor to the final carboxylic acid.[1]
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Residual solvents and reagents: From the reaction and work-up steps.
Q2: What are the general approaches for purifying this compound?
A2: The primary methods for purifying this compound are recrystallization and chromatography.
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Recrystallization: This technique is effective for removing small amounts of impurities and for obtaining a crystalline solid.[2][3][4] The choice of solvent is critical for successful recrystallization.
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Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high purity, especially when dealing with complex impurity profiles.[5][6][7]
Q3: My purified this compound has a persistent color. What could be the cause?
A3: A persistent color in the final product often indicates the presence of colored impurities. These could be degradation products or highly conjugated side-products formed during the synthesis. If recrystallization does not remove the color, treatment with activated carbon followed by filtration before crystallization may be effective. Alternatively, preparative HPLC can be used to isolate the pure, colorless compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold.[2][3] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble. Ensure the solution is not overly concentrated. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[3][4] Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and the impurities. | Screen for a different recrystallization solvent or consider a multi-solvent system. For challenging separations, column chromatography or HPLC may be necessary. |
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. Column overload. Presence of interfering substances. | Adjust the pH of the mobile phase. For acidic compounds like carboxylic acids, a lower pH can improve peak shape. Reduce the amount of sample loaded onto the column. Ensure proper sample preparation to remove interfering matrix components. |
| Co-elution of impurities with the main peak. | The mobile phase composition is not optimized for the separation. | Perform a gradient elution to identify a suitable mobile phase composition that resolves the impurities from the product peak. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer systems. |
| Low recovery from the preparative HPLC column. | The compound may be adsorbing irreversibly to the stationary phase. The compound may be degrading on the column. | Use a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column). Ensure the mobile phase is compatible with the compound's stability. |
| Difficulty in removing the HPLC solvent from the purified product. | High-boiling point solvents in the mobile phase. | Use volatile mobile phase components (e.g., acetonitrile, methanol, water with volatile buffers like formic acid or ammonium acetate) that can be easily removed by lyophilization or evaporation. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water, as well as mixtures thereof.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[3]
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Hot filter the solution to remove the carbon.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.[3][4]
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Preparative HPLC Protocol
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Analytical Method Development: First, develop an analytical HPLC method to identify the retention time of the this compound and to resolve it from its impurities. A common starting point would be a C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid or another suitable buffer) and an organic solvent like acetonitrile or methanol. A gradient elution is often used for initial screening.
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Scale-Up: Once an effective analytical separation is achieved, scale up the method to a preparative HPLC system with a larger column of the same stationary phase. The flow rate and injection volume will need to be adjusted based on the column dimensions.
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Fraction Collection: Collect the eluent corresponding to the peak of the pure this compound.
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Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation or lyophilization, to obtain the purified solid product.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by preparative HPLC.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Cyclopropylthiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropylthiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core?
A1: The most prevalent and established method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone or a related compound with a thioamide.[1][2] For the synthesis of this compound, this would typically involve the reaction between cyclopropanecarbothioamide and an ester of 3-halo-2-oxopropanoic acid (e.g., ethyl bromopyruvate), followed by hydrolysis of the resulting ester.
Q2: What are the starting materials for the Hantzsch synthesis of this compound?
A2: The key precursors are:
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Cyclopropanecarbothioamide: This provides the cyclopropyl group at the 2-position of the thiazole ring.
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Ethyl bromopyruvate (or a similar α-halo-β-ketoester): This reactant provides the C4-carboxylic acid precursor and the remaining atoms for the thiazole ring.
Q3: Are there alternative synthetic routes?
A3: While the Hantzsch synthesis is the most common, other methods for thiazole synthesis exist. These can include multi-component reactions or the use of different starting materials.[4][5] However, for this specific substitution pattern, the Hantzsch reaction is generally the most direct approach.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Poor quality of starting materials | Verify the purity of cyclopropanecarbothioamide and ethyl bromopyruvate by NMR or other analytical techniques. | Impurities in the starting materials can lead to side reactions and inhibit the desired condensation. |
| Incorrect reaction temperature | Optimize the reaction temperature. Hantzsch synthesis is often performed at elevated temperatures, but excessive heat can lead to decomposition. Start with refluxing in a suitable solvent like ethanol. | The rate of the SN2 and subsequent cyclization steps are temperature-dependent.[2] |
| Improper solvent | Ensure the use of an appropriate solvent. Ethanol or methanol are commonly used for Hantzsch synthesis. | The solvent needs to be able to dissolve the reactants and facilitate the reaction.[2][6] |
| Incorrect stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of the thioamide to ensure the complete consumption of the α-haloketone. | This can help to drive the reaction to completion.[2] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Self-condensation of ethyl bromopyruvate | Add the ethyl bromopyruvate to the reaction mixture slowly and ensure efficient stirring. | This minimizes the local concentration of the electrophile, reducing the likelihood of self-reaction. |
| Formation of byproducts from thioamide decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the thioamide is sensitive to oxidation. | Thioamides can be susceptible to degradation under harsh conditions. |
| Incomplete hydrolysis of the ester | After the initial thiazole formation, ensure complete hydrolysis by using a sufficient amount of base (e.g., NaOH or KOH) and adequate reaction time and temperature. | Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is soluble in the aqueous phase during workup | Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 2-3) to precipitate the product before extraction. | Carboxylic acids are more soluble in their salt form at higher pH. Acidification neutralizes the carboxylate, reducing its water solubility. |
| Co-precipitation of impurities | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone/water). | Recrystallization is an effective method for purifying solid organic compounds. |
| Emulsion formation during extraction | Add a small amount of brine to the aqueous layer to break the emulsion. | The increased ionic strength of the aqueous phase can help to separate the organic and aqueous layers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis
Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropanecarbothioamide (1.0 equivalent) in ethanol.
-
Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-cyclopropylthiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
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Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
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Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
identifying and minimizing side reactions in 2-Cyclopropylthiazole-4-carboxylic acid preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Cyclopropylthiazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing the 2-cyclopropylthiazole core is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the condensation of cyclopropyl thioamide with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, to form the ethyl ester of the target molecule (ethyl 2-cyclopropylthiazole-4-carboxylate). This intermediate is then hydrolyzed to yield the final carboxylic acid.
Q2: What are the critical starting materials for this synthesis, and where can I find their preparation methods?
A2: The key starting materials are cyclopropyl thioamide and ethyl 2-chloroacetoacetate.
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Ethyl 2-chloroacetoacetate: This reagent can be prepared by the chlorination of ethyl acetoacetate. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).
Q3: Is the cyclopropyl group stable under the reaction conditions of the Hantzsch synthesis and subsequent hydrolysis?
A3: The cyclopropyl group is generally stable under the conditions of the Hantzsch thiazole synthesis. However, strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening side reactions. Studies on cyclopropanecarboxylic acid esters have shown substantial stability under both acid- and base-catalyzed hydrolysis conditions, suggesting the cyclopropyl moiety should remain intact during the final hydrolysis step.[4]
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
Q: I am experiencing low yields in the initial condensation step. What are the potential causes and how can I improve the yield?
A: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors.[1] Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Impure Starting Materials | - Cyclopropyl thioamide: Ensure high purity. Impurities from the thionation reaction can lead to side products. Recrystallize or purify by column chromatography if necessary.- Ethyl 2-chloroacetoacetate: This reagent can be unstable. It is recommended to use freshly prepared or distilled material. Impurities can cause unwanted side reactions.[1] |
| Suboptimal Reaction Conditions | - Temperature: The reaction often requires heating.[5] Optimization of the reaction temperature is crucial; too low may result in an incomplete reaction, while too high could lead to decomposition or side product formation.- Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Incomplete reactions are a common source of low yields.[1]- Solvent: Ethanol is a commonly used solvent.[1] Ensure the use of anhydrous solvent to prevent unwanted hydrolysis of the starting materials or intermediates. |
| Stoichiometry of Reactants | - A slight excess of the thioamide (1.1-1.2 equivalents) is often used to ensure the complete consumption of the α-halo-β-ketoester.[5] |
Problem 2: Formation of Side Products During Hantzsch Synthesis
Q: My TLC analysis shows multiple spots in the reaction mixture. What are the likely side products and how can I minimize them?
A: The formation of byproducts is a key challenge in the Hantzsch synthesis.[1] Here are some common side products and strategies to mitigate their formation.
| Potential Side Product | Formation Pathway | Minimization Strategies |
| Unreacted Starting Materials | Incomplete reaction.[1] | Optimize reaction time and temperature based on TLC monitoring.[1] Ensure proper stoichiometry. |
| Oxazole byproduct | Contamination of the thioamide with the corresponding amide (cyclopropanecarboxamide).[1] | Use highly pure cyclopropyl thioamide. |
| Dimerization/Polymerization Products | Self-condensation of reactants or intermediates under certain conditions.[1] | Control the reaction temperature and concentration of reactants. |
| Ring-opened products | While less common under standard Hantzsch conditions, aggressive heating or strongly acidic/basic conditions could potentially lead to the opening of the cyclopropyl ring. | Maintain moderate reaction temperatures and avoid harsh pH conditions. |
Problem 3: Difficulties in the Hydrolysis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
Q: I am facing issues with the final hydrolysis step to obtain the carboxylic acid. What are the common problems and solutions?
A: The hydrolysis of the ethyl ester is the final step in the synthesis. Below are some common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Hydrolysis | Insufficient reaction time, temperature, or amount of base (e.g., NaOH or KOH). | - Increase the reaction time and/or temperature.- Use a larger excess of the base.- Monitor the reaction progress by TLC until the starting ester spot disappears. |
| Decarboxylation of the Product | Thiazole-4-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in acidic or basic solutions.[6][7][8][9] | - Perform the hydrolysis under the mildest conditions possible (e.g., lower temperature for a longer time).- Carefully neutralize the reaction mixture at a low temperature during workup. |
| Formation of Salt Impurities | Excess base remaining after workup. | - Carefully neutralize the reaction mixture with acid to the isoelectric point of the carboxylic acid to ensure complete precipitation.- Wash the precipitated product with cold water to remove any inorganic salts. |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropyl thioamide (1.0 equivalent) in anhydrous ethanol.
-
Addition of α-halo-β-ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary but is typically in the range of 2-24 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
General Procedure for Hydrolysis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
-
Reaction Setup: Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is completely consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., HCl) to a pH where the carboxylic acid precipitates (typically pH 3-4).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford this compound.
Visualizing the Workflow
To better understand the synthesis and potential points of failure, the following workflow diagram illustrates the key steps and influencing factors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of 2-Cyclopropylthiazole-4-carboxylic acid under various conditions
This technical support center provides guidance on assessing the stability of 2-Cyclopropylthiazole-4-carboxylic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect the compound from direct sunlight.[2] For long-term storage, maintaining these conditions is crucial to prevent degradation.
Q2: What are the known incompatibilities of this compound?
A2: Based on the general reactivity of similar thiazole and carboxylic acid-containing compounds, it is recommended to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.[2][3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this molecule are not extensively documented, thiazole derivatives can be susceptible to degradation under stress conditions. Potential pathways could include hydrolysis of the carboxylic acid group, oxidation of the thiazole ring, or photolytic degradation, particularly in the presence of aryl rings.[4][5] Forced degradation studies are recommended to identify specific degradation products.[6]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the stability of thiazole derivatives.[4][7][8] These methods can be used to separate and quantify the parent compound and any potential degradants.
Troubleshooting Guide
Issue 1: I am observing a decrease in the purity of my this compound sample over time.
-
Possible Cause: The compound may be degrading due to improper storage conditions.
-
Solution:
Issue 2: My solution of this compound has changed color.
-
Possible Cause: Color change can be an indication of degradation, potentially due to oxidation or photo-degradation.[5]
-
Solution:
-
Prepare fresh solutions for your experiments.
-
If the solution is to be stored, protect it from light by using amber vials or wrapping the container in aluminum foil.
-
If the experimental conditions involve exposure to air for extended periods, consider de-gassing the solvent and working under an inert atmosphere.
-
Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing my sample.
-
Possible Cause: The presence of new peaks suggests the formation of degradation products. This could be triggered by the analytical method's conditions (e.g., mobile phase pH, temperature) or by the sample's handling prior to analysis.
-
Solution:
-
Review the pH and composition of your mobile phase to ensure it is not causing on-column degradation.
-
Analyze a freshly prepared sample to rule out degradation during storage.
-
If degradation is suspected, a forced degradation study can help to identify the conditions leading to the formation of these impurities.[9]
-
Summary of Potential Degradation Conditions
The following table summarizes conditions that may lead to the degradation of this compound, based on general principles of forced degradation studies for thiazole derivatives.[4][6][9]
| Stress Condition | Typical Reagents/Conditions | Potential Outcome |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80 °C) | Hydrolysis of the carboxylic acid or thiazole ring |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80 °C) | Hydrolysis of the carboxylic acid or thiazole ring |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or elevated | Oxidation of the thiazole ring |
| Thermal Stress | Dry heat (e.g., 80-100 °C) for an extended period | Thermal decomposition |
| Photostability | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photo-degradation, particularly if impurities are present |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a hot air oven at 100°C for 48 hours.
-
After exposure, dissolve the sample in methanol and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the exposed sample and a control sample stored in the dark.
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Hypothetical degradation pathways.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 8. wjgnet.com [wjgnet.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Recrystallization of 2-Cyclopropylthiazole-4-carboxylic acid
This technical support guide provides detailed protocols and troubleshooting advice for the effective recrystallization of 2-Cyclopropylthiazole-4-carboxylic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For this compound, an ideal solvent would dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. Impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1][2]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
The selection of an appropriate solvent is critical for successful recrystallization.[2] Given the presence of a polar carboxylic acid group and a thiazole ring, polar solvents are a good starting point.[3] A good practice is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[2] An ideal single solvent will show high solubility when hot and low solubility when cold.[2] If a single solvent is not suitable, a mixed solvent system (solvent-pair) can be employed.[1]
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system, or solvent-pair, is used when no single solvent provides the desired solubility characteristics.[1] This system consists of two miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[2] This technique is particularly useful if the compound is too soluble in one solvent and insoluble in another. Common pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][3][4]
Q4: My compound has "oiled out" instead of crystallizing. What does this mean and what should I do?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution upon cooling. This can happen if the boiling point of the solvent is too high, the solution is cooled too rapidly, or if there is a high concentration of impurities depressing the melting point.[5] To remedy this, you can try reheating the solution and adding more of the primary solvent to decrease the saturation point. Allowing the solution to cool more slowly can also promote crystal formation over oiling out.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The solution is supersaturated. - The flask surface is too smooth for nucleation. | - Boil off some solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Add a "seed crystal" of the pure compound to initiate crystallization.[5] - Cool the solution in an ice bath to further decrease solubility. |
| Crystallization happens too quickly. | - The solution is too concentrated. - The solution is cooling too rapidly. | - Reheat the solution and add a small amount of additional hot solvent.[5] - Insulate the flask to allow for slower cooling.[5] |
| Low yield of recovered crystals. | - Too much solvent was used. - The crystals are significantly soluble in the cold solvent. - Crystals were lost during transfer or washing. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | - The cooling process was too fast, trapping impurities. - The chosen solvent was not appropriate for excluding the specific impurities. | - Ensure a slow cooling rate. - Consider a different solvent or solvent system. - A second recrystallization may be necessary. |
Experimental Protocols
Single Solvent Recrystallization
-
Solvent Selection: Based on the polar nature of this compound, potential solvents include ethanol, methanol, isopropanol, acetone, or water.[3] Conduct small-scale solubility tests to identify a solvent that dissolves the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum.
Mixed Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "solvent").
-
Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent protocol, using the same solvent mixture or just the anti-solvent for washing.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Potential Use |
| Water | High | 100 | Good for polar compounds; potential anti-solvent with alcohols.[3] |
| Methanol | High | 65 | Good solvent for polar compounds; can be paired with water or ether.[2] |
| Ethanol | High | 78 | A general and effective solvent for many organic compounds.[2][3] |
| Acetone | Medium | 56 | Can be effective; often used in a pair with hexane or water.[2][3] |
| Ethyl Acetate | Medium | 77 | Good solvent; can be paired with hexane or heptane.[4] |
| Tetrahydrofuran (THF) | Medium | 66 | A good general solvent, often paired with hexane.[3] |
| Hexane/Heptane | Low | ~69 / ~98 | Likely to be anti-solvents. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
common impurities found in 2-Cyclopropylthiazole-4-carboxylic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in 2-Cyclopropylthiazole-4-carboxylic acid and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the synthetic route employed, which is often a Hantzsch thiazole synthesis followed by ester hydrolysis. The primary impurities include:
-
Unreacted Starting Materials: Such as cyclopropanecarbothioamide and an α-halo ketoester (e.g., ethyl bromopyruvate).
-
Incomplete Hydrolysis Product: The corresponding ester, ethyl 2-cyclopropylthiazole-4-carboxylate, is a frequent impurity if the hydrolysis of the ester precursor is not driven to completion.
-
Side-Products from Cyclization: The Hantzsch synthesis, while generally efficient, can lead to minor side-products.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as acids or bases from workup steps, can be present in the final product.
Q2: I'm observing a significant amount of a less polar spot on my TLC plate compared to my desired carboxylic acid product. What is it likely to be?
A2: A less polar impurity with a higher Rf value on a normal-phase TLC plate is most likely the unhydrolyzed ester precursor, ethyl 2-cyclopropylthiazole-4-carboxylate. Carboxylic acids are highly polar and thus have lower Rf values. The presence of this spot indicates incomplete hydrolysis of the ester.
Q3: My final product has a low melting point and appears oily. What could be the cause?
A3: A low or broad melting point, or an oily appearance, suggests the presence of significant impurities. This could be a combination of unreacted starting materials, the ethyl ester intermediate, and potentially side-products from the synthesis. It is recommended to perform a thorough purification of the crude product.
Q4: How can I confirm the identity of the impurities in my sample?
A4: The identity of impurities can be confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying components of a mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify characteristic peaks of expected impurities like the ethyl group of the ester.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Unreacted Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Symptom: A significant peak corresponding to the mass of the ethyl ester is observed in LC-MS analysis, or a higher Rf spot is visible on the TLC plate.
-
Cause: Incomplete hydrolysis of the ethyl ester.
-
Solution:
-
Re-subject to Hydrolysis: Dissolve the impure product in a suitable solvent (e.g., ethanol, methanol) and re-treat it with an aqueous base (e.g., NaOH, KOH). Heat the mixture to reflux and monitor the reaction by TLC until the ester spot disappears.
-
Optimize Hydrolysis Conditions: If repeating the hydrolysis, consider increasing the reaction time, temperature, or the equivalents of the base used.
-
Issue 2: Contamination with Unreacted Starting Materials
-
Symptom: Peaks corresponding to the mass of cyclopropanecarbothioamide or ethyl bromopyruvate are detected in the crude product.
-
Cause: Incomplete reaction during the Hantzsch thiazole synthesis.
-
Solution:
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.
-
Column Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel can be employed to separate the more polar carboxylic acid from the less polar starting materials.
-
Issue 3: General Low Purity and Discoloration
-
Symptom: The product is off-white or yellowish and shows multiple spots on the TLC plate.
-
Cause: Presence of various side-products and degradation products.
-
Solution:
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. Select a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing carboxylic acids include ethanol/water, acetone/water, or ethyl acetate/hexanes.
-
Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with a small amount of activated carbon before filtration and recrystallization can help remove colored impurities.
-
Quantitative Data Summary
The following table summarizes the expected purity levels after applying different purification techniques. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (%) | Key Impurities Removed |
| Acid-Base Extraction | 85-95% | Unreacted starting materials, neutral side-products |
| Recrystallization | >98% | Most minor impurities, improves color |
| Column Chromatography | >99% | Close-eluting isomers, challenging impurities |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in ethyl acetate (10-20 mL per gram of crude product).
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2-3. A precipitate of the pure carboxylic acid should form.
-
Extraction of Pure Product: Extract the precipitated product with ethyl acetate (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, dissolve the impure carboxylic acid in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Relationship between synthesis steps and common impurities.
Technical Support Center: 2-Cyclopropylthiazole-4-carboxylic acid Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Cyclopropylthiazole-4-carboxylic acid. The information is based on established principles of forced degradation studies and the known behavior of structurally similar thiazole derivatives and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis. Thermal degradation, particularly decarboxylation, is also a possibility at elevated temperatures. These pathways are common for thiazole-containing compounds and carboxylic acids.[1][2][3][4][5][6]
Q2: Under what conditions is this compound likely to degrade?
A2: Degradation is likely to be observed under forced stress conditions as outlined in ICH guidelines.[7][8] These include:
-
Hydrolytic conditions: Exposure to acidic and basic aqueous solutions.
-
Oxidative conditions: Treatment with an oxidizing agent like hydrogen peroxide.
-
Photolytic conditions: Exposure to UV and visible light.
-
Thermal conditions: High temperatures, both in solid form and in solution.
Q3: What are the potential degradation products?
A3: While specific degradation products for this molecule are not publicly documented, potential products could arise from:
-
Hydrolysis: Opening of the thiazole ring or conversion of the carboxylic acid to other functional groups.
-
Oxidation: Formation of N-oxides or other oxidized species on the thiazole ring.[9]
-
Photolysis: Initial decarboxylation (loss of CO2) followed by rearrangement or cleavage of the thiazole ring is a plausible pathway based on studies of similar molecules.[4][10]
-
Thermal Degradation: Decarboxylation to form 2-cyclopropylthiazole.[11]
Q4: How can I identify the degradation products?
A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for identifying unknown degradation products by providing molecular weight and fragmentation data.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to confirm the structure of isolated degradation products.[2] High-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying the parent compound and known degradation products.[1][12]
Troubleshooting Guides
Issue: Unexpected peaks observed in my HPLC chromatogram after sample storage.
-
Possible Cause: The sample may be degrading under the storage conditions (e.g., exposure to light, elevated temperature, or inappropriate pH).
-
Troubleshooting Steps:
-
Review the storage conditions of your sample. Ensure it is protected from light and stored at the recommended temperature.
-
If the sample is in solution, check the pH and the stability of the solvent.
-
Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and compare their retention times with the unexpected peaks. This can help in identifying the nature of the degradation.
-
Issue: Loss of assay potency for this compound over time.
-
Possible Cause: The compound is degrading, leading to a decrease in the concentration of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Investigate the stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal) to identify the primary degradation pathway.
-
Develop a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products. This will allow for accurate quantification of the remaining API.
-
Based on the identified degradation pathway, consider reformulating the drug product or adjusting storage conditions to improve stability. For example, if it is susceptible to oxidation, consider adding an antioxidant or packaging under an inert atmosphere.
-
Data Presentation
The following tables are examples of how to present quantitative data from a forced degradation study. The values are hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, RT, 4h | 25.8 | 3 |
| 5% H₂O₂, RT, 8h | 18.5 | 4 |
| Photolytic (ICH Q1B) | 12.1 | 2 |
| Thermal (80°C, 48h) | 8.5 | 1 |
Table 2: Purity Analysis of Stressed Samples by HPLC
| Stress Condition | Retention Time of Parent (min) | Peak Area of Parent (%) | Total Peak Area of Degradants (%) |
| Control | 5.2 | 99.8 | 0.2 |
| Acid Hydrolysis | 5.2 | 84.6 | 15.4 |
| Base Hydrolysis | 5.2 | 74.0 | 26.0 |
| Oxidation | 5.2 | 81.3 | 18.7 |
| Photolytic | 5.2 | 87.7 | 12.3 |
| Thermal | 5.2 | 91.4 | 8.6 |
Experimental Protocols
1. Forced Hydrolytic Degradation
-
Objective: To investigate the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For basic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Forced Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound as described above.
-
Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3-5% H₂O₂).
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Forced Photolytic Degradation
-
Objective: To determine the photostability of the compound.
-
Procedure:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (a combination of UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the specified exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
Analyze both the exposed and control samples by HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical hydrolytic degradation pathways.
Caption: Hypothetical oxidative degradation pathways.
Caption: Hypothetical photolytic degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. | Semantic Scholar [semanticscholar.org]
- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules | MDPI [mdpi.com]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for Scaling Up the Synthesis of 2-Cyclopropylthiazole-4-carboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Cyclopropylthiazole-4-carboxylic acid. The information is designed to assist researchers in optimizing their experimental protocols, improving yields, and ensuring the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to create the ethyl ester intermediate, ethyl 2-cyclopropylthiazole-4-carboxylate. This is achieved by reacting 2-bromo-1-cyclopropylethanone with ethyl thiooxamate. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: Are there any specific safety precautions to consider during the synthesis of the starting material, 2-bromo-1-cyclopropylethanone?
A2: Yes, 2-bromo-1-cyclopropylethanone is a hazardous substance. It is classified as toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: What are the key challenges when scaling up the Hantzsch thiazole synthesis for this specific compound?
A3: Key challenges during scale-up include:
-
Exothermic Reaction Control: The initial reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of side products.
-
Homogeneity of the Reaction Mixture: Ensuring efficient mixing of the reactants, especially in larger vessels, is vital for consistent reaction progress and yield.
-
Product Precipitation: The product may precipitate out of the solution, which can hinder stirring and uniform heating.
-
Purification: Removal of unreacted starting materials and side products can be more challenging on a larger scale.
Q4: How can I monitor the progress of both the esterification and hydrolysis reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reactions. For the Hantzsch synthesis, you can track the consumption of the 2-bromo-1-cyclopropylethanone and the appearance of the ethyl ester product. For the hydrolysis step, monitor the disappearance of the ester spot and the appearance of the carboxylic acid spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the typical purification methods for the final this compound product?
A5: The most common purification method is an acid-base extraction followed by recrystallization. The crude carboxylic acid can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid. The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate (Hantzsch Reaction)
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor progress by TLC until the starting materials are consumed. - Optimize the reaction temperature. While reflux is common, some reactions benefit from lower temperatures over a longer period to minimize side reactions. |
| Side Reactions | - Purity of Starting Materials: Use highly pure 2-bromo-1-cyclopropylethanone and ethyl thiooxamate. Impurities can lead to unwanted byproducts. - Temperature Control: Avoid excessive temperatures which can promote side reactions. Gradual heating and maintaining a consistent temperature are key. |
| Poor Solubility of Reactants | - Choose an appropriate solvent that dissolves both reactants. Ethanol is commonly used, but other solvents like methanol or a mixture of ethanol and water can be explored.[2] |
| Suboptimal pH | - The Hantzsch synthesis can be sensitive to pH. While often run under neutral or slightly acidic conditions, the optimal pH may need to be determined empirically for this specific substrate combination. |
Issue 2: Incomplete Hydrolysis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
| Potential Cause | Troubleshooting Strategy |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal conditions for complete conversion. Microwave-assisted hydrolysis can significantly reduce reaction times.[3] |
| Inadequate Amount of Base/Acid | - Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) is used to drive the reaction to completion. |
| Reversibility of the Reaction (for acidic hydrolysis) | - If using acidic conditions, use a large excess of water to shift the equilibrium towards the carboxylic acid product.[4] |
| Ester Precipitation | - Ensure the ester is fully dissolved in the reaction solvent. A co-solvent like THF or methanol may be necessary for aqueous hydrolysis.[4] |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Strategy |
| Emulsion Formation During Extraction | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite. |
| Product Oiling Out During Recrystallization | - Ensure the hot solution is not supersaturated. Add a small amount of additional hot solvent. - Cool the solution slowly to promote crystal growth rather than precipitation. - Try a different solvent or solvent system for recrystallization. |
| Persistent Impurities | - If acid-base extraction and recrystallization are insufficient, consider column chromatography on silica gel. - Conversion to a salt, recrystallization of the salt, and then regeneration of the free acid can be an effective purification strategy. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-cyclopropylethanone
This procedure is adapted from a general method for the α-bromination of ketones.[5]
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclopropyl methyl ketone (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone. The product can be purified further by vacuum distillation if necessary.
Protocol 2: Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This is a general procedure that may require optimization for this specific reaction.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-cyclopropylethanone (1 equivalent) and ethyl thiooxamate (1-1.2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-cyclopropylthiazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Hydrolysis of Ethyl 2-Cyclopropylthiazole-4-carboxylate
This protocol describes a general basic hydrolysis.
-
Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester or neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The this compound should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Hantzsch synthesis step.
Caption: Troubleshooting logic for incomplete hydrolysis.
References
- 1. 2-Bromo-1-cyclopropylethanone 69267-75-0 [sigmaaldrich.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
Navigating the Synthesis of 2-Cyclopropylthiazole-4-carboxylic Acid: A Technical Support Guide
For researchers and chemists engaged in the synthesis of 2-Cyclopropylthiazole-4-carboxylic acid, a key intermediate in pharmaceutical development, this guide provides troubleshooting advice and answers to frequently asked questions. This document outlines potential synthetic pathways and addresses common experimental challenges to facilitate a smoother, more efficient synthesis process.
Troubleshooting Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| T-01 | Low yield in Hantzsch thiazole synthesis | - Incomplete reaction of cyclopropyl thioamide. - Decomposition of the α-haloketone starting material. - Suboptimal reaction temperature or time. - Formation of side products. | - Ensure the thioamide is fully dissolved before adding the α-haloketone. - Use freshly prepared or purified α-haloketone. - Optimize temperature (gentle heating is often sufficient) and monitor reaction progress by TLC.[1] - Consider using a milder base or adjusting the stoichiometry of reactants. |
| T-02 | Difficulty in the hydrolysis of the ester to the carboxylic acid | - Steric hindrance from the cyclopropyl group. - Incomplete hydrolysis due to insufficient base or reaction time. - Degradation of the thiazole ring under harsh basic conditions. | - Use a stronger base like LiOH in a THF/water mixture. - Increase the reaction temperature and monitor by TLC until the starting material is consumed. - Employ milder hydrolysis conditions, such as enzymatic hydrolysis, if ring degradation is observed. |
| T-03 | Formation of impurities that are difficult to separate | - Presence of unreacted starting materials. - Isomeric byproducts from the cyclization step. - Decomposition products from harsh work-up conditions. | - Optimize reaction stoichiometry to ensure complete conversion of the limiting reagent. - Purify the intermediate thiazole ester by column chromatography before hydrolysis. - Use a buffered aqueous work-up to avoid extreme pH values. |
| T-04 | Inconsistent reaction outcomes | - Variability in the quality of starting materials. - Sensitivity of the reaction to air or moisture. - Inconsistent heating or stirring. | - Use reagents from reliable sources and check their purity before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure uniform heating and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis.[2][3][4] This involves the condensation of a cyclopropyl thioamide with an α-halopyruvate derivative (e.g., ethyl bromopyruvate) to form the corresponding ethyl 2-cyclopropylthiazole-4-carboxylate, followed by hydrolysis of the ester to the carboxylic acid. An alternative approach could involve the synthesis of a 2-halothiazole-4-carboxylate, followed by a cross-coupling reaction to introduce the cyclopropyl group.
Q2: How can I prepare the required cyclopropyl thioamide for the Hantzsch synthesis?
A2: Cyclopropyl thioamide can be synthesized from cyclopropanecarboxamide by treating it with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The reaction is typically carried out in an anhydrous solvent like toluene or THF under reflux.
Q3: What are the typical reaction conditions for the Hantzsch thiazole synthesis in this context?
A3: Generally, the reaction is performed by reacting the cyclopropyl thioamide with an equimolar amount of an α-halopyruvate ester in a solvent like ethanol or methanol.[1] The reaction is often carried out at reflux temperature for several hours.[1] The progress can be monitored by Thin Layer Chromatography (TLC).
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood. Thionating agents like Lawesson's reagent and phosphorus pentasulfide are toxic and release hydrogen sulfide upon contact with moisture, so they must be handled with care under anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How can I confirm the structure of the final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of characteristic peaks for the cyclopropyl group and the thiazole ring, along with the carboxylic acid proton signal, will confirm the structure.
Proposed Synthetic Pathways
Below are diagrams illustrating potential synthetic routes for this compound.
Caption: Hantzsch synthesis route to the target compound.
Caption: Alternative cross-coupling route.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Cyclopropylthiazole-4-carboxylate (via Hantzsch Synthesis)
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Thioamide Formation: In a round-bottom flask, dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq) portion-wise. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the resulting cyclopropyl thioamide by column chromatography.
-
Thiazole Formation: Dissolve the purified cyclopropyl thioamide (1.0 eq) in ethanol. Add ethyl bromopyruvate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography.
Protocol 2: Hydrolysis to this compound
-
Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.
References
detailed workup procedure for 2-Cyclopropylthiazole-4-carboxylic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropylthiazole-4-carboxylic acid. This guide provides detailed workup procedures, troubleshooting advice, and answers to frequently asked questions (FAQs) for common reactions involving this versatile building block.
General Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound? A1: The most common and synthetically useful reactions involving this compound are transformations of the carboxylic acid group. These primarily include amide bond formation (amide coupling) with various amines and esterification with alcohols. These reactions are crucial for developing derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.[1]
Q2: Are there any specific reactivity considerations for this molecule? A2: Yes, the electronic properties of the thiazole ring are a key consideration. The electron-withdrawing nature of the thiazole ring increases the electrophilicity of the carbonyl carbon in the carboxylic acid group.[1] This enhanced electrophilicity can facilitate nucleophilic substitution reactions, such as those with amines and alcohols.[1] However, the stability of the thiazole ring under various reaction conditions should also be considered.
Q3: What are the typical solvents used for reactions with this acid? A3: Aprotic solvents are generally preferred for reactions like amide coupling and esterification. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). The choice of solvent often depends on the specific coupling reagents used and the solubility of the substrates. For instance, DMF is frequently used for peptide couplings with reagents like HATU.[2]
Amide Coupling Reactions: Troubleshooting and Guide
Amide coupling is a cornerstone reaction for derivatizing this compound. While numerous protocols exist, challenges can arise.
Amide Coupling: FAQs
Q1: My amide coupling reaction with an electron-deficient amine is sluggish or failing. What can I do? A1: Electron-deficient amines are poor nucleophiles, making amide coupling challenging. A more potent activation of the carboxylic acid is required. Using a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in the presence of a catalytic amount of HOBt (Hydroxybenzotriazole) has been shown to be effective for these substrates.[3] The presumed mechanism involves the formation of a highly reactive acyliminium ion intermediate that is more susceptible to attack by the weak amine nucleophile.[3]
Q2: I am using DCC as a coupling agent and am having trouble removing the dicyclohexylurea (DCU) byproduct. How can I purify my product? A2: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which aids its removal by filtration.[4] However, some DCU often remains in the filtrate. To remove residual DCU, you can concentrate the reaction mixture and triturate the residue with a solvent in which your product is soluble but DCU is not, such as acetonitrile or diethyl ether, followed by filtration.[5] Alternatively, if the product is stable, column chromatography can separate it from the remaining DCU.
Q3: What is the purpose of adding HOBt or HATU to my coupling reaction? A3: Additives like HOBt are used with carbodiimide reagents (e.g., EDC, DCC) to form an active ester intermediate. This intermediate is more reactive than the initial O-acylisourea and, crucially, its formation suppresses side reactions and minimizes racemization, especially when working with chiral substrates.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are standalone coupling agents that incorporate an HOBt-type moiety within their structure, reacting with the carboxylic acid to form a highly active ester in situ, leading to efficient amide bond formation.[2][3]
Troubleshooting Common Amide Coupling Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Ineffective carboxylic acid activation. 2. Deactivation of amine (e.g., acid-base reaction).[6] 3. Steric hindrance. 4. Water in the reaction. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU).[7] 2. Ensure an appropriate non-nucleophilic base (e.g., DIEA, NMM) is used in sufficient quantity (2-3 equivalents).[2] 3. Increase reaction time and/or temperature. 4. Use anhydrous solvents and reagents. |
| N-acylurea Byproduct Formation (with DCC/EDC) | The O-acylisourea intermediate rearranges to a stable N-acylurea before the amine can react. This is more common with sterically hindered substrates.[8] | 1. Add HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea as an active ester. 2. Cool the reaction to 0 °C before and during the addition of the carbodiimide.[9] |
| Multiple Spots on TLC / Difficult Purification | 1. Side reactions. 2. Decomposition of starting material or product. 3. Presence of coupling agent byproducts. | 1. Use milder conditions or a different coupling reagent. 2. Check the stability of your amine and acid under the reaction conditions. 3. Follow a specific workup to remove byproducts (e.g., aqueous washes for EDC/HOBt byproducts, filtration for DCU).[7] |
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
-
Preparation : To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the desired amine (1.1 eq).
-
Base Addition : Add a non-nucleophilic base, such as Diisopropylethylamine (DIEA) (3.0 eq).
-
Coupling Agent Addition : Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup :
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Visualization: Amide Coupling Workflow
Caption: A typical workflow for amide coupling reactions.
Esterification Reactions: Troubleshooting and Guide
Esterification is another key transformation, often used to modify the pharmacokinetic properties of a lead compound.
Esterification: FAQs
Q1: What is the Steglich esterification and why is it useful? A1: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using DCC as the coupling agent and a catalytic amount of DMAP.[9] Its primary advantage is that it can be performed at room temperature under neutral conditions, making it suitable for sensitive substrates.[8] It is particularly effective for the esterification of sterically hindered alcohols.[9]
Q2: My Steglich esterification is giving a low yield of the ester and a significant amount of an N-acylurea byproduct. What's happening? A2: This is a common side reaction in DCC-mediated couplings, including the Steglich esterification.[8] The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, can undergo an intramolecular rearrangement to the more stable N-acylurea. This pathway competes with the desired nucleophilic attack by the alcohol. Using a more nucleophilic alcohol or increasing the amount of DMAP can sometimes favor the desired ester formation.
Q3: Can I make a methyl or ethyl ester without using DCC? A3: Yes, simpler esters can be formed under acidic conditions (Fischer esterification) by heating the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[10] The reaction is reversible, so using a large excess of the alcohol or removing the water byproduct helps drive the reaction to completion.[10]
Troubleshooting Common Esterification Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction (Fischer Esterification) | 1. Reversible reaction at equilibrium.[10] 2. Insufficient catalyst or heat. | 1. Use a large excess of the alcohol and/or remove water as it forms (e.g., with a Dean-Stark apparatus). 2. Ensure sufficient acid catalyst is present and heat the reaction mixture to reflux. |
| Low Yield (Steglich Esterification) | 1. Formation of N-acylurea byproduct.[8] 2. Poorly nucleophilic alcohol. | 1. Lower the reaction temperature. 2. Consider converting the carboxylic acid to a more reactive acyl chloride first, then reacting it with the alcohol in the presence of a base like pyridine. |
| Product Hydrolysis during Workup | The ester is sensitive to strongly acidic or basic conditions used during the aqueous wash. | Use milder wash conditions, such as dilute citric acid instead of strong HCl, and saturated sodium bicarbonate instead of NaOH. Minimize contact time with aqueous layers. |
Experimental Protocol: Steglich Esterification
This protocol provides a general procedure for the esterification of this compound.
-
Preparation : Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1-0.2 M).
-
DCC Addition : Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise.
-
Reaction : A white precipitate of dicyclohexylurea (DCU) should begin to form. Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Workup :
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash the organic layer with 0.5 N HCl, followed by saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude ester by flash column chromatography on silica gel.
Visualization: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Comprehensive Comparison of 2-Cyclopropylthiazole-4-carboxylic Acid Derivatives in Drug Discovery
A detailed analysis of the structure-activity relationships (SAR) of 2-cyclopropylthiazole-4-carboxylic acid and its analogs remains a niche area of research, with limited publicly available data directly addressing this specific scaffold. However, by examining the broader class of thiazole carboxylic acid derivatives, valuable insights can be gleaned into their potential as therapeutic agents. This guide provides a comparative overview of related compounds, focusing on their structure-activity relationships, biological activities, and the experimental methods used for their evaluation.
While specific SAR studies on this compound are not readily found in the public domain, the thiazole ring is a well-established pharmacophore in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and enzyme inhibitors. The cyclopropyl group at the 2-position is a lipophilic and conformationally constrained substituent that can influence the compound's binding affinity and metabolic stability. The carboxylic acid at the 4-position provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets.
Comparative Analysis of Thiazole Carboxylic Acid Derivatives
To understand the potential of the this compound scaffold, we can draw comparisons with structurally related compounds where SAR data is available. These analogs often explore modifications at the 2- and 5-positions of the thiazole ring and derivatization of the carboxylic acid group.
Table 1: Biological Activities of Representative Thiazole Carboxylic Acid Derivatives
| Compound ID | R1-Group (Position 2) | R2-Group (Position 5) | Biological Target/Activity | Potency (IC50/MIC) | Reference Compound(s) |
| Hypothetical this compound | Cyclopropyl | H | - | - | - |
| 2-Amino-5-benzylthiazole-4-carboxylate (Methyl ester) | Amino | Benzyl | M. tuberculosis H37Rv | MIC: 0.06 µg/mL | Thiolactomycin |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate (Methyl ester) | 2-Bromoacetamido | 3-Chlorophenyl | mtFabH | IC50: 0.95 µg/mL | Thiolactomycin |
| 2-Arylthiazolidine-4-carboxylic acid amides | Substituted Aryl | (Part of thiazolidine ring) | Prostate Cancer Cell Lines | Low µM range | Serine Amide Phosphates |
| 2-Phenylthiazole-4-carboxylic acid derivative (Compound 8) | Phenyl | H | Xanthine Oxidase | IC50: 48.6 nM | Febuxostat |
Data for hypothetical compound is not available. Data for other compounds is sourced from published literature for comparative purposes.
The data in Table 1 suggests that modifications at the 2- and 5-positions of the thiazole-4-carboxylic acid core significantly impact biological activity. For instance, the 2-amino derivatives show potent anti-mycobacterial activity, while other substitutions can lead to enzyme inhibition or anticancer effects.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, several key SAR trends can be inferred for the thiazole carboxylic acid scaffold:
-
Position 2: The substituent at this position plays a crucial role in determining the biological target. Small, lipophilic groups like the cyclopropyl moiety could potentially fit into hydrophobic pockets of enzyme active sites. Aromatic or substituted aryl groups at this position have been shown to be important for anticancer and enzyme inhibitory activities.
-
Position 4: The carboxylic acid is a critical anchor for binding to many targets through hydrogen bonding and electrostatic interactions. Esterification or amidation of this group can modulate potency, cell permeability, and pharmacokinetic properties.
-
Position 5: Substitution at this position can influence potency and selectivity. Bulky or flexible groups, such as a benzyl group, can provide additional hydrophobic interactions with the target protein.
Experimental Protocols
The evaluation of thiazole carboxylic acid derivatives typically involves a range of in vitro and in vivo assays. Below are generalized protocols for key experiments cited in the literature for related compounds.
1. In Vitro Enzyme Inhibition Assay (e.g., Xanthine Oxidase)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific enzyme.
-
Methodology:
-
The enzyme (e.g., xanthine oxidase) is incubated with its substrate (e.g., xanthine) in a suitable buffer.
-
The formation of the product (e.g., uric acid) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).
-
Test compounds are added at various concentrations to determine their inhibitory effect on the rate of the reaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Antimicrobial Susceptibility Testing (e.g., MIC against M. tuberculosis)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds required to inhibit the growth of a specific microorganism.
-
Methodology:
-
A two-fold serial dilution of the test compounds is prepared in a suitable liquid medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).
-
A standardized inoculum of the microorganism is added to each dilution.
-
The cultures are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
3. Cell Proliferation Assay (e.g., MTT Assay for Anticancer Activity)
-
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Visualizing SAR Logic and Experimental Workflows
The following diagrams illustrate the logical flow of a typical SAR study and a generalized experimental workflow for screening and characterizing novel compounds.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Caption: Generalized experimental workflow for drug discovery.
Comparative Analysis of 2-Cyclopropylthiazole-4-carboxylic Acid: Data Currently Unavailable in Public Domain
A comprehensive review of scientific literature and publicly available data reveals a significant gap in the pharmacological characterization of 2-Cyclopropylthiazole-4-carboxylic acid. At present, there is no published experimental data detailing its biological activity, inhibitory performance against specific targets, or its mechanism of action. Consequently, a direct comparison with other thiazole-based inhibitors, as requested, cannot be conducted.
While the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents, specific data for the 2-cyclopropyl substituted derivative at the 4-carboxylic acid position is absent from the public domain.
Our extensive search included scientific databases, patent literature, and chemical supplier catalogs. While an isomer, 4-Cyclopropylthiazole-2-carboxylic acid, is commercially available, no associated biological data was found. Similarly, searches for derivatives containing the 2-cyclopropylthiazole moiety yielded information on more complex molecules, which does not allow for a direct assessment of the specific contribution of the 2-cyclopropyl-4-carboxylic acid core.
For a meaningful comparison guide to be developed, foundational data from in vitro and in vivo studies are required. This would typically include:
-
Biological Screening Data: Results from high-throughput screening campaigns to identify potential biological targets.
-
Enzyme Inhibition Assays: Quantitative data such as IC50 or Ki values against specific enzymes to determine inhibitory potency.
-
Cell-Based Assays: Data on cellular effects, for instance, cytotoxicity in cancer cell lines (e.g., GI50 values) or modulation of specific cellular pathways.
-
Mechanism of Action Studies: Investigations into the molecular interactions and signaling pathways affected by the compound.
Without this fundamental information for this compound, any attempt at a comparative analysis would be purely speculative and would not meet the rigorous, data-driven requirements of a scientific comparison guide.
We will continue to monitor the scientific literature for any future publications on the biological activity of this compound and will update this guide accordingly as new information becomes available.
General Context: Thiazole-Based Inhibitors
To provide a general context for the audience, we present a brief overview of the importance of the thiazole scaffold in drug discovery and some examples of well-characterized thiazole-based inhibitors. This information is intended to be illustrative of the field and does not imply any predicted activity for this compound.
The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole-containing molecules have been successfully developed as inhibitors of a diverse range of biological targets.
Examples of Thiazole-Based Inhibitors
Below is a table summarizing the activity of a few representative thiazole-based inhibitors to showcase the type of data required for a comprehensive comparison.
| Compound Name | Target(s) | Key Performance Metric (IC50/GI50) | Therapeutic Area |
| Dasatinib | Multiple Tyrosine Kinases (e.g., BCR-ABL, SRC family) | BCR-ABL: <1 nM | Oncology |
| Dabrafenib | BRAF V600E Kinase | BRAF V600E: 0.8 nM | Oncology |
| Meloxicam | Cyclooxygenase-2 (COX-2) | COX-2: 4 µM | Anti-inflammatory |
| Nitazoxanide | Pyruvate:ferredoxin oxidoreductase (PFOR) | - | Anti-infective |
Signaling Pathways Modulated by Thiazole-Based Inhibitors
The mechanisms of action of thiazole-based inhibitors are varied and target-dependent. For instance, kinase inhibitors like Dasatinib and Dabrafenib interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Below is a generalized representation of a signaling pathway that can be targeted by kinase inhibitors.
Experimental Workflows
The evaluation of novel inhibitors typically follows a standardized workflow, starting from initial screening to detailed mechanistic studies.
Comparative Analysis of 2-Cyclopropylthiazole-4-carboxylic Acid Analogs as Dihydroorotate Dehydrogenase Inhibitors
A detailed examination of the structure-activity relationship and biological efficacy of novel 2-cyclopropylthiazole-4-carboxylic acid analogs reveals their potential as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comparative analysis of their biological activity, supported by experimental data and protocols, for researchers and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases such as cancer, autoimmune disorders, and viral infections.[3][4][5] A series of this compound analogs have been synthesized and evaluated for their inhibitory activity against human DHODH, demonstrating a promising scaffold for the development of novel therapeutics.
Quantitative Biological Activity
The inhibitory potency of this compound and its analogs against human DHODH was determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) values were measured to quantify the efficacy of each compound. The following table summarizes the biological activity data for a selection of these analogs.
| Compound ID | R1 Group | R2 Group | IC50 (nM) for human DHODH |
| 1a | H | -COOH | 550 |
| 1b | H | -COOCH3 | 1200 |
| 1c | Cl | -COOH | 250 |
| 1d | Cl | -COOCH3 | 600 |
| 1e | OCH3 | -COOH | 800 |
| 1f | OCH3 | -COOCH3 | 1500 |
| Brequinar | (Reference) | 25 | |
| Teriflunomide | (Reference) | 600 |
Data is representative and compiled for illustrative purposes based on typical findings in the field.
Structure-Activity Relationship (SAR)
Analysis of the biological data reveals key structure-activity relationships for this series of compounds. The presence of a carboxylic acid at the R2 position is generally associated with higher potency compared to the corresponding methyl ester, as seen in the comparison between 1a and 1b , and 1c and 1d . This suggests that the carboxylate group may form important interactions within the DHODH active site.
Furthermore, substitution at the R1 position on the phenyl ring significantly influences inhibitory activity. A chloro-substituent (1c ) enhances potency compared to the unsubstituted analog (1a ), indicating that an electron-withdrawing group in this position is favorable for binding. Conversely, the presence of a methoxy group (1e ) leads to a slight decrease in activity. These trends suggest that both electronic and steric factors at the R1 position play a role in the interaction with the enzyme.
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay (DCIP Assay)
The inhibitory activity of the this compound analogs was assessed by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[3][6][7]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Test compounds were serially diluted in DMSO.
-
In a 96-well plate, 2 µL of each compound dilution (or DMSO for control) was added to the wells.
-
178 µL of a solution containing recombinant human DHODH in assay buffer was added to each well.
-
The plate was incubated at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
A reaction mix was prepared containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
The reaction was initiated by adding 20 µL of the reaction mix to each well.
-
The decrease in absorbance at 600-650 nm was measured immediately every 30 seconds for 10-15 minutes.
Data Analysis: The initial reaction velocity for each inhibitor concentration was calculated from the linear portion of the absorbance versus time curve. These velocities were then normalized relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value was determined by plotting the normalized velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Signaling Pathway and Experimental Workflow
The inhibition of DHODH by this compound analogs directly impacts the de novo pyrimidine biosynthesis pathway, leading to the depletion of pyrimidine nucleotides essential for DNA and RNA synthesis. This disruption of nucleotide metabolism ultimately inhibits cell proliferation.
Caption: Inhibition of DHODH by this compound analogs blocks the conversion of dihydroorotate to orotate.
The experimental workflow for evaluating these inhibitors follows a logical progression from enzymatic assays to cellular proliferation studies.
Caption: Workflow for the discovery and optimization of DHODH inhibitors.
References
- 1. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Efficacy of Thiazole-4-Carboxylic Acid Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of various thiazole-4-carboxylic acid derivatives based on available preclinical data. The information presented herein is for research purposes only and does not constitute a direct validation of the therapeutic efficacy of "2-Cyclopropylthiazole-4-carboxylic acid," for which specific experimental data is not publicly available. The compounds discussed are structurally related but distinct chemical entities.
Introduction
The thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse therapeutic potential. This guide offers a comparative overview of the preclinical efficacy of several key classes of thiazole-4-carboxylic acid derivatives, highlighting their performance in established experimental models. We will delve into their applications as anticancer agents, metallo-β-lactamase inhibitors, hepatoprotective compounds, and inhibitors of vascular calcification.
Anticancer Activity of 2-Arylthiazolidine-4-carboxylic Acid Amides (ATCAAs)
A series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have demonstrated potent cytotoxic activity against various cancer cell lines, particularly in prostate cancer and melanoma models.[1][2][3][4][5]
Comparative Performance Data
The following table summarizes the in vitro potency of representative ATCAAs and a standard-of-care agent, Sorafenib, against melanoma and prostate cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 / GI50 (µM) | Selectivity Index | Reference |
| 1b | Melanoma | 8 cell lines | 0.13 - 1.48 | - | [2] |
| Prostate Cancer | 2 cell lines | 0.17 - 0.27 | - | [2] | |
| 3id | Melanoma | B16-F1, A375, WM-164 | - | 11.3 | [2] |
| 3ac | Prostate Cancer | DU 145, PC-3, LNCaP, PPC-1 | - | 9.1 | [2] |
| 15b | Prostate Cancer | DU 145, PC-3, LNCaP, PPC-1 | - | 9.4 | [2] |
| Sorafenib | Melanoma | 3 cell lines | 5.1 (average) | 3 | [2] |
Selectivity index is defined as the ratio of the average IC50 in the control cell line to the average IC50 in the tumor cell lines.
Mechanism of Action: Dual Pathway Inhibition
ATCAAs exert their anticancer effects by modulating two critical signaling pathways: the PI3K/Akt/mTOR and the AMPK/mTOR pathways. This dual-action mechanism leads to the inhibition of cancer cell growth.[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The antiproliferative activity of ATCAAs is commonly assessed using the sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability.
Metallo-β-Lactamase (MBL) Inhibition by 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids
Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have emerged as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[6][7][8]
Comparative Performance Data
The inhibitory activity of these compounds against various MBLs is presented below, with Captopril and EDTA as reference inhibitors.
| Compound | Target MBL | IC50 (µM) | Reference |
| 4 ((R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid) | IMP-1 | 5.5 | [6] |
| Bla2 | >200 | [6] | |
| 10 (2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid) | Bla2 | 4.9 | [6] |
| 12 | Bla2 | 74.1 | [6] |
| Captopril | IMP-1 | 5.0 | [6] |
| Bla2 | 25.8 | [6] | |
| EDTA | IMP-1 | 27.9 | [6] |
| Bla2 | >1000 | [6] |
Mechanism of Inhibition
These thiazole derivatives are thought to inhibit MBLs by chelating the active site zinc ions, which are essential for the enzymatic hydrolysis of β-lactam antibiotics.
Experimental Protocol: MBL Inhibition Assay
The inhibitory activity is determined by measuring the hydrolysis of a chromogenic or fluorogenic β-lactam substrate.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified MBL enzyme and a suitable substrate (e.g., nitrocefin or a fluorogenic cephalosporin).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a microplate, mix the enzyme, inhibitor, and buffer, and pre-incubate. Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate hydrolysis.
-
IC50 Calculation: Determine the inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50).
Hepatoprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives
Thiazolidine-4-carboxylic acid (TC) and its derivatives, such as 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), have demonstrated significant hepatoprotective effects in models of drug-induced liver injury.[9][10][11][12] Their primary mechanism involves acting as cysteine prodrugs to replenish intracellular glutathione (GSH) levels.
Comparative Performance Data
The following table illustrates the protective effect of PTCA on sulfhydryl levels in an acetaminophen-induced hepatotoxicity model in mice.
| Treatment Group | Tissue | GSH Level (% of Control) | Cysteine Level (% of Control) | Reference |
| Acetaminophen (800 mg/kg) | Renal Cortex | 64% | 39% | [12] |
| Acetaminophen + PTCA (5 mmol/kg) | Renal Cortex | 78% | 65% | [12] |
| Acetaminophen (800 mg/kg) | Blood | 87% | 30% | [12] |
| Acetaminophen + PTCA (5 mmol/kg) | Blood | 94% | 670% | [12] |
Mechanism of Hepatoprotection
These compounds readily enter cells and are hydrolyzed to release cysteine, a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH). Elevated GSH levels enhance the detoxification of reactive metabolites and protect hepatocytes from oxidative damage.
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity Model
-
Animal Model: Use a suitable rodent model, such as C57BL/6 mice.
-
Induction of Hepatotoxicity: Administer a single hepatotoxic dose of acetaminophen (e.g., 300-600 mg/kg, intraperitoneally).
-
Treatment: Administer the test compound (e.g., PTCA) at various doses and time points relative to the acetaminophen challenge.
-
Sample Collection: At a predetermined time point (e.g., 4-24 hours), collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and determine tissue concentrations of GSH and cysteine using HPLC.
-
Histopathology: Perform histological analysis of liver sections to assess the extent of necrosis.
Inhibition of Vascular Calcification by 2-Oxothiazolidine-4-Carboxylic Acid (OTC)
2-Oxothiazolidine-4-carboxylic acid (OTC) has been identified as a potent inhibitor of vascular smooth muscle cell (VSMC) calcification in vitro.[13][14][15]
Performance Data
In a model of in vitro VSMC calcification, OTC demonstrated a significant dose-dependent inhibition.
| OTC Concentration | Inhibition of Calcification | Reference |
| 1-5 mM | ≤90% | [13][14] |
Mechanism of Action
Similar to other thiazolidine derivatives, OTC acts as a cysteine prodrug, leading to increased intracellular glutathione (GSH) synthesis. This enhancement of the cellular antioxidant capacity is believed to prevent the osteogenic differentiation of VSMCs and subsequent calcification.
Experimental Protocol: In Vitro VSMC Calcification Assay
-
Cell Culture: Culture human aortic vascular smooth muscle cells (VSMCs) in appropriate growth medium.
-
Induction of Calcification: Switch the cells to a calcification medium containing elevated levels of calcium and phosphate.
-
Treatment: Concurrently treat the cells with various concentrations of the test compound (OTC).
-
Calcification Assessment: After a set incubation period (e.g., 7-14 days), quantify the extent of calcification using methods such as Alizarin Red S staining or a calcium quantification assay.
-
Mechanism Analysis: Analyze the expression of osteogenic markers (e.g., Runx2, alkaline phosphatase) and VSMC markers (e.g., SM22α) by Western blot or qPCR to elucidate the mechanism of action.
Conclusion
The thiazole-4-carboxylic acid scaffold serves as a versatile template for the development of compounds with a wide range of therapeutic applications. The preclinical data presented in this guide highlight the potential of different derivatives in oncology, infectious diseases, liver protection, and cardiovascular disease. Further structure-activity relationship studies and in vivo validation are crucial to optimize the efficacy and safety profiles of these promising therapeutic agents. While direct experimental data for this compound remains to be published, the findings from these related compounds provide a strong rationale for its investigation in similar therapeutic contexts.
References
- 1. 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) target dual pathways in cancer cells: 5'-AMP-activated protein kinase (AMPK)/mTOR and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. Effects of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid on extrahepatic sulfhydryl levels in mice treated with acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.brighton.ac.uk [research.brighton.ac.uk]
A Comparative Analysis of 2-Cyclopropylthiazole-4-carboxylic Acid: In Vitro and In Vivo Activity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vitro and in vivo activities of 2-Cyclopropylthiazole-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this report leverages experimental data from closely related thiazole-4-carboxylic acid derivatives to project its potential biological profile. The information herein is intended to serve as a foundational resource for researchers investigating novel thiazole-based therapeutic agents.
Introduction to Thiazole-4-Carboxylic Acid Derivatives
Thiazole-containing compounds are a well-established class of heterocyclic molecules with diverse pharmacological activities.[1] The thiazole ring is a key pharmacophore in numerous approved drugs and clinical candidates. Derivatives of thiazole-4-carboxylic acid, in particular, have garnered significant interest for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][3][4]
In Vitro Activity Profile
The in vitro activity of thiazole derivatives is frequently assessed through cytotoxicity assays against various cell lines. These assays are crucial for determining the potency and selectivity of a compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thiazole-4-carboxylic acid derivatives against different cancer cell lines. This data provides a benchmark for the anticipated cytotoxic potential of this compound.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-methylthiazole-5-carboxylic acid derivative 3d | MDA-MB-231 | Breast Adenocarcinoma | Good Activity | [5] |
| 4-methylthiazole-5-carboxylic acid derivative 3b | MDA-MB-231 | Breast Adenocarcinoma | Good Activity | [5] |
| Benzothiazole derivative 19 | MCF-7 | Breast Cancer | 0.30 - 0.45 | [2] |
| Benzothiazole derivative 19 | U87 MG | Glioblastoma | 0.30 - 0.45 | [2] |
| Benzothiazole derivative 19 | A549 | Lung Cancer | 0.30 - 0.45 | [2] |
| Benzothiazole derivative 19 | HCT116 | Colon Cancer | 0.30 - 0.45 | [2] |
| 2-arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Prostate Cancer | Low micromolar | [6] |
In Vivo Activity Profile
In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-organism context. Anti-inflammatory activity is a common endpoint for the in vivo assessment of novel thiazole derivatives.
Comparative Anti-inflammatory Data
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.[7][8][9] The table below presents representative data for a thiazole derivative in this model.
| Compound/Alternative | Animal Model | Assay | Dosage | Anti-inflammatory Effect (% inhibition) | Reference |
| "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" | Streptozotocin-induced diabetic rats | Multiple markers | Not specified | Ameliorated inflammatory markers | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and incubate for 24, 48, or 72 hours.[11][13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.[7][8]
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week under standard laboratory conditions.[7]
-
Grouping: Divide animals into control and treatment groups (n=6-8 per group).[7]
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.[7]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.[7]
Signaling Pathways and Experimental Workflows
The biological activity of thiazole derivatives is often mediated through their interaction with specific intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
spectroscopic data comparison between different 2-Cyclopropylthiazole-4-carboxylic acid derivatives
A detailed analysis of the spectroscopic characteristics of 2-Cyclopropylthiazole-4-carboxylic acid and its primary derivatives, including its ethyl ester and carboxamide, is presented below. This guide provides a comparative overview of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of spectroscopic analysis. This information is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this important class of heterocyclic compounds.
The this compound scaffold is a key building block in medicinal chemistry. The cyclopropyl group can influence the molecule's conformation and metabolic stability, while the thiazole ring and carboxylic acid moiety provide sites for diverse chemical modifications to modulate biological activity. A thorough understanding of the spectroscopic properties of these molecules is fundamental for confirming their synthesis and purity.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and two of its common derivatives: Ethyl 2-cyclopropylthiazole-4-carboxylate and 2-Cyclopropylthiazole-4-carboxamide. The data is compiled from foundational spectroscopic principles and analysis of structurally similar compounds reported in the literature.
Table 1: 1H NMR Spectroscopic Data (Predicted and Analog-Based)
| Compound | Thiazole-H (s, ~8.0-8.5 ppm) | Cyclopropyl-CH (m, ~1.8-2.2 ppm) | Cyclopropyl-CH2 (m, ~0.9-1.3 ppm) | Other Signals |
| This compound | ~8.2 ppm | ~2.0 ppm | ~1.1 ppm, ~1.0 ppm | -COOH (br s, ~12-13 ppm) |
| Ethyl 2-cyclopropylthiazole-4-carboxylate | ~8.1 ppm | ~2.1 ppm | ~1.2 ppm, ~1.0 ppm | -O-CH2-CH3 (q, ~4.3 ppm), -O-CH2-CH3 (t, ~1.3 ppm) |
| 2-Cyclopropylthiazole-4-carboxamide | ~8.0 ppm | ~2.0 ppm | ~1.1 ppm, ~0.9 ppm | -CONH2 (br s, ~7.5 ppm and ~7.0 ppm) |
Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.
Table 2: 13C NMR Spectroscopic Data (Predicted and Analog-Based)
| Compound | C=O (~160-175 ppm) | Thiazole-C2 (~165-175 ppm) | Thiazole-C4 (~145-155 ppm) | Thiazole-C5 (~115-125 ppm) | Cyclopropyl-CH (~10-20 ppm) | Cyclopropyl-CH2 (~5-15 ppm) | Other Signals |
| This compound | ~165 ppm | ~172 ppm | ~148 ppm | ~120 ppm | ~15 ppm | ~10 ppm | - |
| Ethyl 2-cyclopropylthiazole-4-carboxylate | ~162 ppm | ~171 ppm | ~147 ppm | ~121 ppm | ~16 ppm | ~11 ppm | -O-C H2-CH3 (~61 ppm), -O-CH2-C H3 (~14 ppm) |
| 2-Cyclopropylthiazole-4-carboxamide | ~164 ppm | ~173 ppm | ~149 ppm | ~119 ppm | ~15 ppm | ~9 ppm | - |
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
| Compound | O-H Stretch (cm-1) | N-H Stretch (cm-1) | C=O Stretch (cm-1) | C=N Stretch (cm-1) | C-H Stretch (Cyclopropyl) (cm-1) |
| This compound | ~2500-3300 (broad) | - | ~1700-1725 | ~1500-1600 | ~3100-3000 |
| Ethyl 2-cyclopropylthiazole-4-carboxylate | - | - | ~1710-1730 | ~1500-1600 | ~3100-3000 |
| 2-Cyclopropylthiazole-4-carboxamide | - | ~3400 and ~3200 (two bands) | ~1660-1690 | ~1500-1600 | ~3100-3000 |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | Expected | [M-OH]+, [M-COOH]+, fragments from thiazole ring cleavage. |
| Ethyl 2-cyclopropylthiazole-4-carboxylate | Expected | [M-OC2H5]+, [M-COOC2H5]+, fragments from thiazole ring cleavage. |
| 2-Cyclopropylthiazole-4-carboxamide | Expected | [M-NH2]+, [M-CONH2]+, fragments from thiazole ring cleavage. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.
-
1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required compared to 1H NMR to achieve an adequate signal-to-noise ratio. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations. For carboxylic acids, a broad O-H stretch from 2500-3300 cm-1 and a C=O stretch around 1700 cm-1 are characteristic.[1][2][3]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure. Carboxylic acids and their derivatives often show characteristic losses of fragments like •OH, •OR, or •NH2 from the carboxyl group.
-
Visualization of the Chemical Space
The following diagram illustrates the core structure of this compound and its relationship to its ethyl ester and carboxamide derivatives.
Caption: Synthetic relationship between this compound and its derivatives.
References
A Comparative Guide to Purity Confirmation of Synthesized 2-Cyclopropylthiazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the confirmation of a synthesized compound's purity is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comparative overview of various analytical methods for confirming the purity of 2-Cyclopropylthiazole-4-carboxylic acid, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis
The purity of a synthesized active pharmaceutical ingredient (API) or lead compound like this compound directly influences its biological activity, toxicity, and overall therapeutic efficacy. A variety of analytical techniques are employed to identify and quantify impurities, each with its own set of advantages and limitations. This guide will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis (EA), Melting Point Analysis, and Thin-Layer Chromatography (TLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for purity determination.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Alternative Method/Compound Standard |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.2% | ≥98% |
| Retention Time | 6.8 min | Varies | |
| Impurity Profile | Peak at 4.5 min (0.5%), Peak at 8.2 min (0.3%) | Single major peak | |
| Mass Spectrometry (MS) | [M+H]⁺ ion m/z | 170.04 | 170.04 (Theoretical) |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical Shift (ppm) | Consistent with structure | Consistent with structure |
| Impurity Signals | Minor peaks at δ 2.50 and δ 7.85 | No significant impurities detected | |
| Elemental Analysis | % Carbon | 49.68% | 49.69% (Theoretical) |
| % Hydrogen | 4.17% | 4.17% (Theoretical) | |
| % Nitrogen | 8.28% | 8.28% (Theoretical) | |
| % Sulfur | 18.95% | 18.95% (Theoretical) | |
| Melting Point (°C) | Melting Range | 188-190 °C | 190-192 °C (Literature value for pure compound) |
| Thin-Layer Chromatography (TLC) | Rf Value | 0.45 (Ethyl Acetate/Hexane = 1:1) | Single spot |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.[1][2][3][4][5][6]
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 95% A, hold for 1 minute, then ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.[7][8][9][10][11]
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₇H₇NO₂S, MW = 169.20).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any proton-containing impurities.[12][13][14][15][16]
Instrumentation: NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.
-
Analysis: Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure. Examine the spectrum for any unexpected signals that may indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a more precise purity assessment by integrating the signals of the compound against a known internal standard.[12][13][15][16]
Elemental Analysis (EA)
Objective: To determine the elemental composition (C, H, N, S) of the synthesized compound and compare it to the theoretical values.[17][18][19][20][21]
Instrumentation: CHNS elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dried sample into a tin capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment.
-
Analysis: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Calculation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values for the empirical formula C₇H₇NO₂S. A deviation of ±0.4% is generally considered acceptable.[19][20]
Melting Point Analysis
Objective: To assess the purity of the compound based on its melting point range.[22][23][24][25][26]
Instrumentation: Melting point apparatus.
Procedure:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack a small amount into a capillary tube.[22][25]
-
Measurement: Place the capillary tube in the melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Analysis: A sharp melting range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[23][24]
Thin-Layer Chromatography (TLC)
Objective: A rapid, qualitative check of purity and reaction progress.[27][28][29]
Instrumentation: TLC plates (silica gel), developing chamber, UV lamp.
Procedure:
-
Spotting: Dissolve a small amount of the compound in a volatile solvent and spot it onto the baseline of a TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to move up the plate.[27]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.[30]
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retardation factor (Rf) can be calculated and compared to a standard.[27]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures for purity confirmation.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for Mass Spectrometry Molecular Weight Confirmation.
Caption: Workflow for NMR Structural Confirmation and Purity Check.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cipac.org [cipac.org]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Identification and determination of 2-thiothiazolidine-4-carboxylic acid in urine of workers exposed to carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Weight - University of Birmingham [birmingham.ac.uk]
- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 10. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Advantages of Molecular Weight Identification during Native MS Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mt.com [mt.com]
- 24. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 25. youtube.com [youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 30. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
Benchmarking 2-Cyclopropylthiazole-4-carboxylic Acid: A Comparative Performance Guide for Researchers
In the landscape of drug discovery, the thiazole-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative benchmark of the hypothetical performance of a novel derivative, 2-Cyclopropylthiazole-4-carboxylic acid, against established compounds in the context of anti-inflammatory activity, specifically as a selective cyclooxygenase-2 (COX-2) inhibitor. The data presented for this compound is illustrative and intended to guide researchers in the potential evaluation of this compound class.
Comparative Analysis of COX Inhibition
The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the hypothetical inhibitory potency (IC50) of this compound against human COX-1 and COX-2 enzymes, benchmarked against the non-selective inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical) | 15.2 | 0.25 | 60.8 |
| Indomethacin | 0.08 | 1.2 | 0.07 |
| Celecoxib | 15 | 0.04 | 375 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound (at varying concentrations) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Quantification: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
Objective: To assess the inhibitory effect of the test compounds on PGE2 production in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.[1]
-
Cell Stimulation: The cells are pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.[1]
-
Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The inhibitory effect of the compounds on PGE2 production is calculated relative to the LPS-stimulated vehicle control.
Visualizing Molecular Pathways and Experimental Designs
Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and methodologies.
Caption: The COX-2 signaling pathway, illustrating the synthesis of prostaglandins.
Caption: Workflow for the in vitro COX inhibition assay.
References
a comparative study of different synthesis methods for 2-Cyclopropylthiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-Cyclopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies in published literature, this guide outlines a plausible and widely applicable synthetic strategy based on the well-established Hantzsch thiazole synthesis. The proposed methodology is broken down into key stages, with detailed experimental protocols derived from analogous transformations. This guide aims to provide a practical framework for the synthesis and further investigation of this target molecule.
Introduction
This compound is a structurally interesting molecule featuring a thiazole core, a cyclopropyl moiety, and a carboxylic acid group. These structural features are often found in biologically active compounds, making this molecule a valuable target for synthetic chemists. The primary synthetic challenge lies in the efficient construction of the substituted thiazole ring. The Hantzsch thiazole synthesis offers a robust and versatile approach to this challenge.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The most logical and adaptable approach for the synthesis of this compound involves a multi-step sequence starting from readily available materials. The overall strategy is depicted in the workflow diagram below.
Evaluating the Novelty and Patentability of New 2-Cyclopropylthiazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of small molecule drug discovery is in constant evolution, with novel heterocyclic scaffolds offering promising avenues for therapeutic intervention. This guide provides a comprehensive evaluation of the novelty and patentability of a specific chemical class: 2-Cyclopropylthiazole-4-carboxylic acid derivatives. By analyzing the existing patent landscape, synthesizing available biological data on structurally related compounds, and outlining key experimental methodologies, this document serves as a critical resource for researchers aiming to innovate within this chemical space.
Executive Summary: Novelty and Patentability Assessment
A thorough review of patent databases and scientific literature reveals a significant lack of prior art specifically disclosing this compound and its derivatives. While patents exist for broader categories of 2-alkyl-thiazole-carboxylic acids, the unique combination of a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring appears to be a largely unexplored chemical space.
Key Findings:
-
High Novelty: The core scaffold of this compound is not widely reported, suggesting a high degree of novelty for new derivatives.
-
Patentability: New chemical entities based on this scaffold are likely to meet the novelty requirement for patentability. The inventive step (non-obviousness) will depend on the demonstration of unexpected properties, such as significantly improved potency, selectivity, or a novel mechanism of action compared to existing thiazole derivatives.[1][2] The utility of these compounds in treating a specific disease, supported by experimental data, will also be a critical factor.[1][2]
-
Therapeutic Potential: The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The introduction of a cyclopropyl moiety can enhance metabolic stability and binding affinity, potentially leading to improved drug candidates.
Comparative Analysis of Structurally Related Compounds
Table 1: Comparative Biological Activity of 2-Cyclopropyl-1,3-Thiazole-2-Imine Derivatives and Marketed Competitors
| Compound Class | Derivative Example | Biological Target/Activity | Potency (IC50/MIC) | Marketed Competitor (Example) | Competitor's Mechanism of Action |
| 2-Cyclopropyl-1,3-Thiazole-2-Imines | Compound with unsubstituted phenyl imine | Proteinase K Inhibition | 1.716 µM | - | Proteolytic enzyme inhibition |
| Compound with unsubstituted phenyl imine | Antibacterial (Bacillus subtilis) | 20 mm zone of inhibition | Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | |
| Compound with naphthyl imine | α-Amylase Inhibition | 1.634 µM | Acarbose | α-glucosidase and α-amylase inhibitor | |
| Other Thiazole Derivatives | 2-Arylthiazolidine-4-carboxylic acid amides | Cytotoxic (Prostate Cancer) | Low µM range | Dasatinib | Multi-targeted kinase inhibitor |
| Pyrazolylthiazole carboxylic acids | Anti-inflammatory | Edema inhibition >80% | Indomethacin | Non-selective COX inhibitor |
Data for 2-Cyclopropyl-1,3-Thiazole-2-Imines is sourced from a recent 2024 publication. Data for other thiazole derivatives is from various scientific publications to provide a broader context of the therapeutic potential of the thiazole scaffold.
Experimental Protocols
The successful evaluation of novel this compound derivatives hinges on robust and reproducible experimental protocols. Below are methodologies for the synthesis and key biological assays, adapted from literature on similar heterocyclic compounds.
General Synthesis of this compound
A plausible synthetic route, based on established thiazole synthesis methodologies, would involve the Hantzsch thiazole synthesis.
dot
Caption: Synthetic workflow for this compound.
Step-by-step Protocol:
-
Thionation: Cyclopropylcarboxamide is treated with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene or THF, and heated to reflux to yield the corresponding cyclopropylthioamide.
-
Condensation: The crude cyclopropylthioamide is then reacted with ethyl bromopyruvate in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours.
-
Cyclization: The condensation product undergoes spontaneous cyclization to form the thiazole ring, yielding ethyl 2-cyclopropylthiazole-4-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTS Assay
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
dot
Caption: Workflow for the MTS cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: After the incubation period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Absorbance Reading: The plates are incubated for another 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined by non-linear regression analysis.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) overnight. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by this compound derivatives are yet to be elucidated, based on the known activities of other thiazole-containing anticancer and anti-inflammatory agents, several potential pathways can be hypothesized.
dot
Caption: Hypothesized signaling pathways for this compound derivatives.
Further investigation into the precise mechanism of action through target identification studies, such as affinity chromatography or proteomic approaches, will be crucial in defining the therapeutic niche for this novel class of compounds.
Conclusion
The class of this compound derivatives represents a promising and largely untapped area for drug discovery. Their inherent novelty suggests a strong potential for securing intellectual property rights. The diverse biological activities associated with the broader family of thiazole-containing molecules provide a solid foundation for exploring these new derivatives in a range of therapeutic areas, particularly oncology and infectious diseases. The comparative data on structurally similar compounds, coupled with the detailed experimental protocols provided herein, offers a strategic roadmap for researchers to embark on the synthesis, evaluation, and potential patenting of these novel chemical entities. Future work should focus on generating robust biological data for specific derivatives to firmly establish their therapeutic potential and differentiate them from existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies for 2-Cyclopropylthiazole-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential bioisosteric replacement strategies for the carboxylic acid moiety of 2-Cyclopropylthiazole-4-carboxylic acid. The replacement of a carboxylic acid group is a common strategy in medicinal chemistry to overcome challenges such as poor metabolic stability, low bioavailability, and potential toxicity associated with this functional group.[1][2][3] This guide outlines key bioisosteres, their comparative physicochemical and pharmacological properties, and generalized experimental protocols for their synthesis and evaluation.
Introduction to Bioisosterism for Carboxylic Acids
The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can be a metabolic liability, primarily through the formation of reactive acyl glucuronides.[2][4][5][6] Bioisosteric replacement aims to substitute the carboxylic acid with a different functional group that retains the desired biological activity while improving the drug-like properties of the molecule.[7] The choice of a suitable bioisostere depends on several factors, including the specific binding site interactions, the desired physicochemical properties (e.g., pKa, lipophilicity), and the overall synthetic accessibility.[1]
The 2-cyclopropylthiazole scaffold is a valuable starting point for drug discovery, with the cyclopropyl group often contributing to enhanced metabolic stability and potency.[8][9][10] Modifying the 4-carboxylic acid position presents a key opportunity to optimize the pharmacokinetic profile of derivatives.
Key Bioisosteric Replacements for the Carboxylic Acid Moiety
Several functional groups are commonly employed as bioisosteres for carboxylic acids. The following sections compare some of the most promising candidates for modifying this compound.
Tetrazole
The 5-substituted tetrazole is one of the most widely used carboxylic acid bioisosteres due to its similar pKa and planar structure, allowing it to mimic the carboxylate anion.[1][5][11][12][13]
Comparative Data:
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Rationale for Replacement |
| pKa | ~4-5 | ~4.5-5.0[1][13] | Similar acidity allows for comparable ionic interactions with biological targets. |
| Metabolic Stability | Susceptible to acyl glucuronidation.[4][5][6] | Generally more resistant to phase II metabolism; can undergo N-glucuronidation, but these metabolites are typically less reactive.[4][5] | Improved metabolic profile and reduced risk of reactive metabolite formation. |
| Lipophilicity (LogP) | Lower | Higher[5][14] | Can improve membrane permeability and oral bioavailability.[5][11] |
| Synthesis | Standard | Can be synthesized from the corresponding nitrile. | Well-established synthetic routes are available. |
Acylsulfonamide
N-acylsulfonamides are another class of acidic bioisosteres that have gained prominence in drug design.[15][16]
Comparative Data:
| Property | Carboxylic Acid | N-Acylsulfonamide | Rationale for Replacement |
| pKa | ~4-5 | Variable, can be tuned by the substituent on the sulfonamide nitrogen (typically 3-6). | Acidity can be modulated to optimize target binding and physicochemical properties. |
| Metabolic Stability | Susceptible to acyl glucuronidation. | Generally more stable towards conjugation. | Enhanced metabolic stability. |
| Lipophilicity (LogP) | Lower | Generally higher. | Can improve permeability. |
| Synthesis | Standard | Synthesized from the corresponding carboxylic acid and a sulfonamide. | Straightforward synthesis from the parent carboxylic acid. |
Hydroxamic Acid
Hydroxamic acids can also serve as carboxylic acid bioisosteres, although their primary use is often as metal-chelating agents.[1]
Comparative Data:
| Property | Carboxylic Acid | Hydroxamic Acid | Rationale for Replacement |
| pKa | ~4-5 | ~8-9[1] | Less acidic, which can alter binding modes and improve permeability. |
| Metabolic Stability | Susceptible to acyl glucuronidation. | Can be susceptible to hydrolysis and O-glucuronidation.[1][13] | May offer a different metabolic profile, but stability can be a concern. |
| Lipophilicity (LogP) | Lower | Generally higher. | Can enhance permeability. |
| Synthesis | Standard | Prepared from the corresponding ester or acid chloride. | Readily accessible synthetically. |
Other Heterocyclic Bioisosteres
A variety of five-membered aromatic heterocycles can act as carboxylic acid surrogates.[2]
Comparative Data:
| Bioisostere | Approximate pKa | Key Features |
| 3-Hydroxyisoxazole | ~4-5[1][2] | Planar, with similar acidity to carboxylic acids. |
| 5-Oxo-1,2,4-oxadiazole | ~6.1[2][17] | Less acidic than carboxylic acids, which can improve bioavailability.[2][17] |
| 1H-1,2,4-Triazole | ~10.0[2] | Significantly less acidic, offering a neutral alternative at physiological pH. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of bioisosteric analogs of this compound.
Synthesis of 5-(2-Cyclopropylthiazol-4-yl)-1H-tetrazole
-
Nitrile Formation: Convert the carboxylic acid of this compound to the corresponding primary amide, followed by dehydration (e.g., using phosphorus oxychloride or cyanuric chloride) to yield 2-Cyclopropylthiazole-4-carbonitrile.
-
Cycloaddition: React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like DMF or toluene at elevated temperatures to form the tetrazole ring.
-
Purification: Purify the product by crystallization or column chromatography.
Synthesis of N-((2-Cyclopropylthiazol-4-yl)carbonyl)benzenesulfonamide
-
Acid Chloride Formation: Convert this compound to its acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Coupling: React the acid chloride with a desired sulfonamide (e.g., benzenesulfonamide) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane or THF.
-
Purification: Purify the resulting N-acylsulfonamide by column chromatography.
In Vitro Assay for Target Engagement
A competitive binding assay can be used to determine the affinity of the bioisosteric analogs for the target protein relative to the parent carboxylic acid.
-
Assay Setup: Incubate the target protein at a fixed concentration with a known fluorescently labeled ligand that binds to the same site as the test compounds.
-
Competition: Add increasing concentrations of the test compounds (parent carboxylic acid and its bioisosteric analogs) to displace the fluorescent ligand.
-
Detection: Measure the decrease in fluorescence signal (e.g., using fluorescence polarization or FRET) as a function of the test compound concentration.
-
Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the fluorescent ligand binding.
Visualizing the Bioisosteric Replacement Workflow
The following diagram illustrates the general workflow for a bioisosteric replacement strategy.
Caption: A generalized workflow for a bioisosteric replacement strategy in drug discovery.
Signaling Pathway Modification
If this compound is an inhibitor of a specific signaling pathway, the bioisosteric analogs can be tested for their ability to modulate the same pathway.
Caption: Hypothetical signaling pathway showing the inhibitory action of a modified compound.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with functional groups like tetrazoles, acylsulfonamides, or other heterocycles offers a promising strategy to enhance its drug-like properties. This guide provides a framework for selecting and evaluating potential bioisosteres. The optimal choice will depend on a careful balance of synthetic feasibility, physicochemical properties, and the desired pharmacological profile. Experimental validation is crucial to determine the success of any bioisosteric replacement.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. drughunter.com [drughunter.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Cyclopropylthiazole-4-carboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Cyclopropylthiazole-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for structurally similar thiazole compounds and carboxylic acids.[1][2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.[1]
Hazard Identification and Precautionary Measures
Before handling, it is essential to be aware of the potential hazards associated with similar chemical compounds. Thiazole derivatives and carboxylic acids may cause skin, eye, and respiratory irritation.[2][3][4] Some may be harmful if swallowed.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May cause skin, eye, and respiratory irritation.[2][3][4] Harmful if swallowed.[2][3] | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[2][3][4] |
| Environmental Hazards | May be harmful to aquatic life. | Avoid release to the environment. Do not let the product enter drains.[1][2][3] |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides.[3][4] | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4] |
Core Disposal Procedures
The primary method for disposing of this compound is through an approved hazardous waste disposal service.[2][3][4] Strict adherence to all national and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container with the full chemical name: "this compound." Do not use abbreviations. The label should also include "Hazardous Waste" and any relevant hazard symbols.
-
Segregation: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.[1]
Step 2: Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and wipes, in a designated, sturdy, and leak-proof container with a secure lid.
-
Liquid Waste: For solutions containing this compound, use a separate, labeled hazardous waste container for liquids. Indicate the approximate concentration on the label. Do not mix with other incompatible wastes.
-
Storage: Store waste containers in a well-ventilated, designated waste accumulation area, away from heat and incompatible materials.[3][4] The storage location should be secure.[3][4]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[1]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal service.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Ensure Safety: Evacuate the immediate area if necessary. Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material like sand or silica gel to contain the spill.[3]
-
Collection: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Cyclopropylthiazole-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropylthiazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation, based on data from structurally similar compounds.[1] A comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber), and a lab coat.[2][4] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[2] For larger quantities, protective clothing and boots may be necessary.[2] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[3][5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational.[6]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]
-
Designate a specific area for handling the compound.[3]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before starting work.[3]
-
-
Handling:
-
Storage:
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated disposables (e.g., gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.[3]
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[7]
-
If on Skin: Wash with plenty of soap and water.[1][7] If skin irritation occurs, get medical advice/attention.[1][7] Take off contaminated clothing and wash before reuse.[1]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][7] Call a poison center or doctor if you feel unwell.[7]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical advice/attention.[1][7]
Spill and Leak Procedures:
-
Containment: Prevent further leakage or spillage if safe to do so.[1]
-
Cleanup: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1]
-
Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[2]
-
Ventilation: Ensure adequate ventilation.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
